3-(Trifluoromethoxy)benzyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIGSVZJAYCTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535123 | |
| Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-43-2 | |
| Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Trifluoromethoxy)benzyl chloride physical and chemical properties
An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern synthetic chemistry, fluorinated intermediates are indispensable tools for tailoring the physicochemical properties of target molecules. Among these, this compound (CAS No. 89807-43-2) has emerged as a crucial and highly versatile building block. Its unique molecular architecture, featuring a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group, provides chemists and drug development professionals with a powerful reagent for introducing these desirable properties into a wide range of molecular scaffolds.
This guide offers an in-depth exploration of the core physical and chemical properties of this compound, its synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers in the pharmaceutical, agrochemical, and fine chemical industries.
Section 1: Core Properties and Specifications
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization in research and development.
Physicochemical Data Summary
The essential properties of this compound are summarized in the table below. This data provides the foundational knowledge required for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 89807-43-2 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃O | [1][2][3] |
| Molecular Weight | 210.58 g/mol | [1] |
| Synonyms | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene; 3-(Chloromethyl)phenyl trifluoromethyl ether | [2][3] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 189.4 ± 35.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | |
| Purity | Typically ≥ 98.0% |
Structural and Reactivity Insights
The utility of this compound stems directly from its two key functional components:
-
The Benzyl Chloride Moiety : This group renders the benzylic carbon highly electrophilic, making it susceptible to nucleophilic attack. This is the primary site of reactivity, positioning the compound as an effective benzylating agent for a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.
-
The 3-(Trifluoromethoxy) Group : Positioned at the meta position, the -OCF₃ group exerts a significant influence on the molecule's properties. It is strongly electron-withdrawing, which can modulate the reactivity of the benzyl chloride. Furthermore, the trifluoromethoxy group is highly lipophilic, a characteristic often sought in drug design to enhance membrane permeability and improve pharmacokinetic profiles.
Section 2: Synthesis and Manufacturing
The industrial production of this compound is a critical process that ensures a reliable supply of this high-purity intermediate for downstream applications.
Industrial Synthesis Pathway
The most common industrial synthesis route involves the side-chain chlorination of 3-(trifluoromethoxy)toluene. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) and may be facilitated by a catalyst, for instance, zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).
The core of this process is the selective substitution of a hydrogen atom on the methyl group of the toluene derivative with a chlorine atom. The causality behind this choice of reagents lies in their efficacy and industrial scalability. Thionyl chloride is a potent and cost-effective chlorinating agent. Precise control over reaction parameters such as temperature, reaction time, and stoichiometry is paramount to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated or other byproducts.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the industrial synthesis process.
References
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)benzyl Chloride
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(trifluoromethoxy)benzyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various synthetic strategies. It delves into the mechanistic details, experimental protocols, and the rationale behind procedural choices for the synthesis of this crucial compound. The guide emphasizes scientific integrity, providing citations to authoritative sources and presenting quantitative data in a clear, comparative format. Visual aids in the form of reaction diagrams and workflow charts are included to enhance understanding.
Introduction: The Significance of the Trifluoromethoxy Moiety
This compound is a valuable building block in organic synthesis, primarily due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group. This functional group is highly sought after in medicinal chemistry and materials science for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2] The trifluoromethoxy group's strong electron-withdrawing nature also influences the reactivity of the benzyl chloride moiety, making it a versatile reagent for introducing the 3-(trifluoromethoxy)benzyl group into a wide range of molecules.[1] This guide will explore the most prevalent and practical methods for the synthesis of this compound, providing the necessary technical details for its successful preparation in a laboratory setting.
Synthetic Pathways: A Comparative Analysis
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the starting material availability, desired scale of production, and the specific requirements for purity and yield. This guide will focus on three primary synthetic strategies:
-
Pathway 1: Direct Chlorination of 3-(Trifluoromethoxy)toluene
-
Pathway 2: Chlorination of 3-(Trifluoromethoxy)benzyl Alcohol
-
Pathway 3: Multi-step Synthesis from m-Xylene
The following sections will provide a detailed examination of each of these pathways, including reaction mechanisms, experimental protocols, and a discussion of the critical parameters that influence the outcome of the synthesis.
Pathway 1: Direct Chlorination of 3-(Trifluoromethoxy)toluene
This method represents a direct and industrially relevant approach to this compound.[1] The reaction involves the selective chlorination of the benzylic position of 3-(trifluoromethoxy)toluene.
Mechanistic Insights: Free-Radical Halogenation
The chlorination of the benzylic methyl group proceeds via a free-radical chain mechanism.[3][4] The reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which promotes the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•).
References
- 1. nbinno.com [nbinno.com]
- 2. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride (CAS: 89807-43-2)
A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Development
This guide offers a comprehensive technical overview of 3-(Trifluoromethoxy)benzyl chloride, a crucial chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its chemical properties, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 1-(chloromethyl)-3-(trifluoromethoxy)benzene, is a specialty building block valued for its unique combination of a reactive benzyl chloride moiety and a trifluoromethoxy group.[1] The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties in drug design, offering a distinct profile compared to the more common trifluoromethyl (-CF₃) group.
The -OCF₃ group is highly lipophilic and serves as a metabolically stable bioisostere for other functional groups.[2][3] Its strong electron-withdrawing nature can significantly influence the electronic environment of the aromatic ring, affecting reaction kinetics and the biological activity of derivative compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89807-43-2 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); Insoluble in water. | [1] |
| Purity (Typical) | >98.0% | [1] |
Synthesis and Manufacturing
The industrial synthesis of this compound is typically achieved through the chlorination of 3-(trifluoromethoxy)toluene.[1] This transformation can be accomplished via a free-radical halogenation mechanism, often initiated by UV light or a radical initiator.[4] An alternative and common laboratory-scale approach involves the conversion of the corresponding benzyl alcohol.
Below is a representative workflow for a two-step synthesis from 3-(trifluoromethoxy)benzaldehyde, proceeding through a benzyl alcohol intermediate.
Detailed Experimental Protocol: Synthesis via Benzyl Alcohol Chlorination
This protocol is adapted from a general procedure for the chlorination of benzyl alcohols.[5]
Step 1: Reduction of 3-(Trifluoromethoxy)benzaldehyde to 3-(Trifluoromethoxy)benzyl alcohol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(trifluoromethoxy)benzyl alcohol, which can be used in the next step without further purification.
Step 2: Chlorination of 3-(Trifluoromethoxy)benzyl alcohol
-
To a stirring solution of 3-(trifluoromethoxy)benzyl alcohol (1.0 eq, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 20 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).[5]
-
Cool the mixture to 0 °C using an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq, 12 mmol) dropwise via a syringe.[5] Gas evolution (SO₂ and HCl) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[5]
-
Monitor the reaction by TLC or GC until the benzyl alcohol is completely consumed.[5]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation if necessary.
Chemical Reactivity and Key Transformations
As a benzyl chloride, the compound is a potent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2). The benzylic position is activated towards displacement by a wide range of nucleophiles.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] It can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate pKa and receptor binding affinity.[3][6]
A significant application of this compound is as a reactant in the preparation of indole derivatives that act as sphingosine-1-phosphate (S1P) receptor modulators.[7] S1P receptors are crucial in regulating lymphocyte trafficking, and their modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[8][9][10]
Representative Protocol: N-Alkylation of Indole
This protocol describes the N-alkylation of an indole, a key step in the synthesis of certain S1P receptor modulators. It is adapted from general procedures for indole alkylation.[11]
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C (ice bath).
-
Add a solution of the desired indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indole anion.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC for the consumption of the starting indole.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated indole derivative.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as corrosive and can cause severe skin burns and eye damage.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Code |
| Hazard | Causes severe skin burns and eye damage. | H314 |
| Precautionary | Do not breathe dust/fume/gas/mist/vapors/spray. | P260 |
| Wash face, hands and any exposed skin thoroughly after handling. | P264 | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | |
| IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | P301+P330+P331+P310 | |
| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. | P303+P361+P353+P310 | |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | P304+P340+P310 | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | P305+P351+P338+P310 | |
| Storage | Store locked up. | P405 |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 |
Note: This information is based on data for similar benzyl chlorides and should be confirmed with a specific Safety Data Sheet (SDS) for CAS 89807-43-2.[12][13]
Handling Recommendations:
-
Always use this compound within a certified chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[7]
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive building block for the development of novel pharmaceuticals and agrochemicals with enhanced performance profiles. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
- 1. 89807-43-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 3. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. 3-(三氟甲氧基)氯苄 - CAS号 89807-43-2 - 摩熵化学 [molaid.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Molecular weight and formula of 3-(Trifluoromethoxy)benzyl chloride
An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl Chloride: Properties, Synthesis, and Applications
Introduction
This compound, with the CAS number 89807-43-2, is a pivotal fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, chemical reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.
Core Physicochemical Properties
The compound's utility is underpinned by its specific chemical and physical characteristics. The trifluoromethoxy (-OCF3) group significantly enhances lipophilicity and can improve the metabolic stability and binding affinity of derivative molecules, a highly desirable trait in drug discovery.
| Property | Value | Source |
| Chemical Name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | [1] |
| CAS Number | 89807-43-2 | [2] |
| Molecular Formula | C₈H₆ClF₃O | [1][2] |
| Molecular Weight | 210.58 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | |
| Purity | Typically ≥98.0% | |
| Boiling Point | 189.4±35.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. |
Synthesis and Industrial Production
The primary industrial route to this compound involves the targeted chlorination of 3-(trifluoromethoxy)toluene. This transformation is a cornerstone of its commercial availability.
Causality of Synthesis Choices:
-
Starting Material: 3-(Trifluoromethoxy)toluene is selected due to the relative stability of the trifluoromethoxy group under chlorination conditions and the reactivity of the benzylic methyl group.
-
Reagent Selection: A chlorinating agent such as thionyl chloride (SOCl₂) is often employed. The choice of reagent and conditions is critical to ensure selective chlorination at the benzylic position, preventing unwanted ring chlorination.
-
Catalysis: The reaction may be promoted by Lewis acid catalysts, like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), which facilitate the chlorination process. Alternatively, radical initiation (e.g., UV light) can be used for side-chain chlorination. The precise control of these conditions is essential for achieving high yield and purity.
References
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride: Reactivity, Stability, and Synthetic Applications
This guide provides a comprehensive technical overview of 3-(Trifluoromethoxy)benzyl chloride, a critical intermediate in the pharmaceutical, agrochemical, and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, stability, and its versatile applications in organic synthesis.
Introduction: Unveiling a Versatile Building Block
This compound, also known as 1-(chloromethyl)-3-(trifluoromethoxy)benzene, is a significant chemical intermediate valued for its unique reactivity profile. The presence of the benzyl chloride moiety renders it an effective electrophile for benzylation reactions, while the trifluoromethoxy group at the meta position imparts distinct electron-withdrawing properties and increased lipophilicity. These characteristics significantly influence the kinetics of its reactions and the physicochemical properties of the resulting compounds, making it a valuable tool for medicinal chemists seeking to modulate the bioactivity and metabolic stability of target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89807-43-2 | |
| Molecular Formula | C8H6ClF3O | |
| Molecular Weight | 210.58 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water. | |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. | [1] |
The Heart of the Molecule: Understanding Reactivity and Stability
The reactivity of this compound is primarily dictated by the interplay between the benzylic chloride and the trifluoromethoxy group.
The Benzylic Chloride: A Hub of Reactivity
The carbon-chlorine bond in the benzyl chloride group is the primary site of nucleophilic attack. Benzyl halides are generally more reactive in nucleophilic substitution reactions than their alkyl halide counterparts. This heightened reactivity is attributed to the ability of the benzene ring to stabilize the transition state and any carbocation intermediate that may form, particularly in SN1-type reactions.[2]
The Trifluoromethoxy Group: An Electronic Modulator
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This electronic effect deactivates the aromatic ring towards electrophilic aromatic substitution but, more importantly in this context, it influences the reactivity of the benzylic chloride. The strong inductive effect of the -OCF₃ group can destabilize the formation of a benzylic carbocation, potentially favoring an SN2 mechanism over an SN1 mechanism in nucleophilic substitution reactions.
Furthermore, the trifluoromethoxy group is known to increase the lipophilicity of molecules, a property that can enhance the bioavailability of drug candidates.[3]
Stability and Handling Considerations
This compound is a corrosive material that causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[4] Proper handling in a well-ventilated area, preferably a chemical fume hood, is essential.[4][5] Personal protective equipment, including gloves, goggles, and a face shield, should always be worn.[5]
The compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and at refrigerated temperatures (2–8 °C) to prevent degradation.[1] It is incompatible with strong oxidizing agents and strong bases.[6] Hydrolysis can occur in the presence of water, leading to the formation of 3-(trifluoromethoxy)benzyl alcohol. While benzyl chloride itself hydrolyzes, the rate can be influenced by substituents on the aromatic ring.[7]
Synthetic Utility: A Gateway to Novel Molecules
The primary application of this compound lies in its role as a versatile building block in organic synthesis. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Nucleophilic Substitution Reactions
The most common reactions involving this compound are nucleophilic substitutions at the benzylic carbon. This allows for the introduction of the 3-(trifluoromethoxy)benzyl moiety into a wide range of molecules.
Diagram 1: General Nucleophilic Substitution Workflow
Caption: A typical Sₙ2 reaction pathway for this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile).
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The 3-(trifluoromethoxy)benzyl group is a valuable pharmacophore. Its incorporation into drug candidates can enhance metabolic stability and improve their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, this moiety is used in the preparation of indole derivatives that act as sphingosine-1-phosphate receptor modulators.[8]
Industrial-Scale Synthesis
The industrial production of this compound typically involves the chlorination of 3-(trifluoromethoxy)toluene. This process often employs reagents like thionyl chloride in the presence of a catalyst, such as zinc chloride or aluminum chloride. Careful control of the reaction conditions is crucial to maximize yield and purity while managing the formation of byproducts like hydrogen chloride.
Diagram 2: Industrial Synthesis Pathway
Caption: Simplified workflow for the industrial synthesis of the target compound.
Safety and Handling
As a hazardous chemical, strict safety protocols must be followed when handling this compound.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Reference |
| Causes severe skin burns and eye damage.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[6] | [1][6] |
| Lachrymator (causes tearing).[4] | Do not breathe mist, vapors, or spray.[5][6] | [4][5][6] |
| Corrosive.[4] | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6] | [4][6] |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | [5] |
In case of a spill, soak it up with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[5] All sources of ignition should be removed.[5]
Conclusion
This compound is a cornerstone intermediate for chemists in various fields. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, combined with the reactivity of the benzyl chloride moiety, make it an invaluable tool for the synthesis of complex organic molecules. A thorough understanding of its reactivity, stability, and handling requirements is paramount for its safe and effective use in the laboratory and in industrial settings.
References
- 1. This compound | 89807-43-2 [amp.chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. scispace.com [scispace.com]
- 8. This compound | 89807-43-2 [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)benzyl Chloride
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for the versatile chemical intermediate, 3-(Trifluoromethoxy)benzyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound, with the molecular formula C₈H₆ClF₃O, is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group imparts unique electronic properties and increased lipophilicity, making it a valuable moiety in medicinal chemistry. Accurate and unambiguous structural confirmation of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. This guide will detail the expected spectroscopic signatures of this compound and provide robust, self-validating protocols for their acquisition.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound, highlighting the key functional groups that will be the focus of our analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: Predicted Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 | m | 4H | Aromatic Protons | The aromatic protons will appear in the typical downfield region. The electron-withdrawing trifluoromethoxy and chloromethyl groups will influence their precise shifts, leading to a complex multiplet. |
| ~ 4.6 | s | 2H | -CH₂Cl | The benzylic protons adjacent to the electronegative chlorine atom are expected to be deshielded and appear as a singlet, as there are no adjacent protons to cause splitting. This is consistent with similar structures like methyl 3-(chloromethyl)benzoate. |
¹³C NMR Spectroscopy: Predicted Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 149 (q) | Ar-C-O | The carbon attached to the trifluoromethoxy group will be significantly downfield and show quartet splitting due to coupling with the three fluorine atoms. |
| ~ 138 | Ar-C-CH₂Cl | The carbon bearing the chloromethyl group. |
| ~ 130 | Aromatic CH | Aromatic carbon ortho to the -CH₂Cl group. |
| ~ 129 | Aromatic CH | Aromatic carbon para to the -CH₂Cl group. |
| ~ 124 | Aromatic CH | Aromatic carbon ortho to the -OCF₃ group. |
| ~ 121 (q) | -OCF₃ | The carbon of the trifluoromethoxy group will be a quartet with a large coupling constant due to the attached fluorine atoms. |
| ~ 120 | Aromatic CH | Aromatic carbon ortho to the -OCF₃ group. |
| ~ 45 | -CH₂Cl | The benzylic carbon will be shielded relative to the aromatic carbons but deshielded by the adjacent chlorine. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium peak for locking the spectrometer's magnetic field.
-
Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0 ppm, which is used as a reference to accurately calibrate the chemical shift axis.
-
Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -CH₂- |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1280-1240 | C-O-C stretch (asym) & C-F stretch | Ar-O-CF₃ |
| 1170-1120 | C-F stretch | -CF₃ |
| 800-700 | C-H bend (out-of-plane) | m-disubstituted benzene |
| 700-600 | C-Cl stretch | -CH₂Cl |
Trustworthiness of the Protocol: The following protocol ensures reliable and reproducible IR data.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum (Electron Ionization)
In an Electron Ionization (EI) mass spectrum, the molecule is expected to fragment in a predictable manner.
| m/z | Predicted Fragment | Identity |
| 210/212 | [M]⁺ | Molecular ion (with ³⁵Cl and ³⁷Cl isotopes) |
| 175 | [M-Cl]⁺ | Loss of a chlorine radical |
| 127 | [C₇H₄F₃]⁺ | Tropylium-like ion after rearrangement |
The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
MS Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under EI conditions.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Rationale for Experimental Choices:
-
GC-MS: This hyphenated technique separates the sample from any potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.
-
EI at 70 eV: This is the standard ionization energy for EI-MS, which provides reproducible fragmentation patterns that can be compared to library spectra.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. The predicted spectroscopic data, based on fundamental principles and comparison with related structures, offer a clear roadmap for researchers to confirm the identity and purity of this important synthetic intermediate. By following the detailed and validated protocols outlined in this guide, scientists can ensure the generation of high-quality, reliable data, thereby upholding the integrity of their research and development endeavors.
The Trifluoromethoxy Group: A Guide to Harnessing its Unique Physicochemical Properties in Drug Development
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (OCF3) group has emerged as a substituent of profound interest, imparting a unique constellation of characteristics that can dramatically improve a drug candidate's profile. This in-depth technical guide provides a comprehensive exploration of the core attributes of the trifluoromethoxy group for researchers, scientists, and drug development professionals. We will delve into its distinct electronic nature, its significant impact on lipophilicity and metabolic stability, and the conformational intricacies that govern its interactions. This guide will further present practical synthetic considerations and methodologies, equipping scientists with the knowledge to strategically deploy the OCF3 group in the rational design of next-generation therapeutics.
The Trifluoromethoxy Group: Beyond a Simple Methoxy Analogue
At first glance, the trifluoromethoxy group might be perceived as a mere fluorinated version of the common methoxy group. However, this superficial comparison belies the profound and often non-intuitive alterations it imparts to a molecule. The substitution of hydrogen with fluorine atoms creates a functional group with a distinct electronic and steric profile, leading to significant changes in a molecule's physicochemical properties.[1]
The OCF3 group is characterized by the powerful electron-withdrawing nature of the three fluorine atoms, which significantly influences the electron distribution within the entire molecule.[1] This electronic perturbation, coupled with its notable impact on lipophilicity and metabolic stability, makes the trifluoromethoxy group a powerful tool in the medicinal chemist's arsenal.[1]
Unraveling the Electronic and Conformational Landscape
The electronic effects of the trifluoromethoxy group are a nuanced interplay of inductive and resonance effects. The high electronegativity of the fluorine atoms results in a strong σ-inductive electron withdrawal from the attached aromatic ring or alkyl chain.[2] This effect is more pronounced than that of a trifluoromethyl group and significantly alters the acidity and basicity of neighboring functional groups.[3]
Interestingly, while the oxygen atom possesses lone pairs that could theoretically participate in π-donation, this effect is significantly attenuated. The delocalization of the oxygen's p-electrons into the σ*-orbitals of the C-F bonds weakens the C-F bonds and strengthens the C-O bond.[4] This diminished π-donating capacity, even less than that of a fluorine atom, is a key differentiator from the methoxy group.[5]
This unique electronic signature has a direct impact on the group's conformational preferences. Unlike the methoxy group which often favors a planar conformation with aromatic rings, the trifluoromethoxy group typically adopts a perpendicular orientation.[4][5] This orthogonal arrangement minimizes repulsive electrostatic interactions between the fluorine lone pairs and the aromatic π-system.[4]
Caption: Conformational preferences of methoxy and trifluoromethoxy groups on an aryl ring.
A Potent Modulator of Lipophilicity
Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is profoundly influenced by the trifluoromethoxy group.[6] It is considered one of the most lipophilic substituents, significantly increasing a molecule's affinity for nonpolar environments.[7] This enhanced lipophilicity can facilitate passage across biological membranes, such as the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system.[7]
The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, highlights the dramatic effect of the OCF3 group.
| Substituent | Hansch π Parameter |
| -H | 0.00 |
| -F | 0.14 |
| -Cl | 0.71 |
| -CH3 | 0.56 |
| -OCH3 | -0.02 |
| -CF3 | 0.88 |
| -OCF3 | 1.04 |
| Data sourced from: [7][8] |
This substantial increase in lipophilicity is a key reason for the strategic incorporation of the trifluoromethoxy group in drug design. However, it is crucial to strike a balance, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Enhancing Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of the trifluoromethoxy group is its ability to enhance a molecule's metabolic stability.[1][9] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[7][9]
By strategically placing an OCF3 group at a known or suspected site of metabolism, particularly oxidative metabolism of a methoxy or methyl group, that metabolic pathway can be effectively blocked.[1][9] This "metabolic switching" can lead to several favorable outcomes for a drug candidate:
-
Longer half-life: Reduced metabolic clearance prolongs the drug's presence in the body.[9]
-
Improved bioavailability: A greater fraction of the administered dose reaches systemic circulation.[7]
-
More predictable pharmacokinetic profile: Reduced inter-individual variability in drug metabolism.[9]
The following workflow illustrates the process of assessing metabolic stability in vitro.
Caption: A typical workflow for an in vitro microsomal stability assay.
Synthetic Strategies for Introducing the Trifluoromethoxy Group
Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging.[7] The trifluoromethoxide anion is highly unstable and difficult to handle directly.[7] However, significant progress has been made in developing synthetic methodologies for trifluoromethoxylation.
Classical Approaches
Historically, the synthesis of aryl trifluoromethyl ethers involved multi-step sequences, often requiring harsh reaction conditions and the use of toxic reagents.[8] These methods include:
-
Chlorination/Fluorination of Anisoles: This early method involves the chlorination of a methoxy group followed by fluorination with reagents like antimony trifluoride.[8]
-
From Aryl Fluoroformates: Reaction of phenols with phosgene to form chloroformates, followed by fluorination with reagents like sulfur tetrafluoride (SF4).[8]
Modern Trifluoromethoxylation Reagents
More recently, the development of specialized reagents has made the introduction of the OCF3 group more accessible and amenable to a wider range of substrates.[10][11] These can be broadly categorized as nucleophilic and radical trifluoromethoxylating reagents.
Protocol: Direct Trifluoromethoxylation of a Phenol using an Electrophilic Reagent
This protocol provides a general procedure for the direct trifluoromethoxylation of a phenolic substrate using a commercially available electrophilic trifluoromethoxylating reagent.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 equiv) in a suitable dry solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate, triethylamine) (1.2-2.0 equiv) to the reaction mixture.
-
Addition of Trifluoromethoxylating Reagent: Slowly add the electrophilic trifluoromethoxylating reagent (e.g., a hypervalent iodine reagent) (1.1-1.5 equiv) to the stirred reaction mixture at the appropriate temperature (often room temperature, but may require cooling).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The trifluoromethoxy group is a powerful and versatile substituent that offers a unique combination of electronic, lipophilic, and metabolic stability-enhancing properties. Its strategic incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles. While synthetic challenges have historically limited its widespread use, the development of modern trifluoromethoxylation reagents has opened new avenues for its application. A thorough understanding of the fundamental characteristics of the OCF3 group, as outlined in this guide, is essential for medicinal chemists seeking to leverage its full potential in the design of innovative and effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
IUPAC name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
An In-depth Technical Guide to 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (CAS No. 89807-43-2), a key fluorinated building block in modern organic synthesis. The document details the compound's physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on the strategic influence of the trifluoromethoxy and chloromethyl functional groups, which impart unique electronic properties and synthetic versatility. Detailed protocols, mechanistic diagrams, and safety information are provided to support its effective application in pharmaceutical, agrochemical, and materials science research.
Compound Identification and Physicochemical Properties
1-(Chloromethyl)-3-(trifluoromethoxy)benzene, also known as 3-(trifluoromethoxy)benzyl chloride, is a disubstituted aromatic compound. The presence of both a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a valuable intermediate for introducing the 3-(trifluoromethoxy)phenyl motif into target molecules.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | N/A |
| CAS Number | 89807-43-2 | [1][2] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | Colorless to yellow liquid | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water. | N/A |
| Boiling Point | Data not available. For the isomeric compound, 4-(trifluoromethoxy)benzyl chloride, the boiling point is 154-155 °C. | N/A |
| Density | Data not available. For the isomeric compound, 4-(trifluoromethoxy)benzyl chloride, the density is 1.607 g/cm³. | N/A |
Molecular Structure and Electronic Influence
The functionality of 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is dictated by the interplay between its two key substituents on the aromatic ring.
-
Trifluoromethoxy (-OCF₃) Group : This group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) that is not significantly offset by resonance donation (+R) from the oxygen atom. This deactivates the benzene ring towards electrophilic aromatic substitution. In drug design, the -OCF₃ group is strategically employed to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[1]
-
Chloromethyl (-CH₂Cl) Group : This is a benzylic halide functional group. The carbon atom is electrophilic and serves as the primary site of reactivity for the entire molecule, readily undergoing nucleophilic substitution reactions.
The meta-substitution pattern places the chloromethyl group in a position where its reactivity is influenced by the strong inductive withdrawal of the trifluoromethoxy group, which can affect the stability of carbocation intermediates in Sₙ1-type reactions.
Synthesis and Mechanism
The most direct industrial route to 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is the chlorination of the corresponding toluene derivative, 3-(trifluoromethoxy)toluene. While multiple chloromethylation methods exist, a common approach involves a free-radical or electrophilic chlorination at the benzylic position. A representative method involves the use of thionyl chloride (SOCl₂) or a similar chlorinating agent, often initiated by a radical initiator or catalyzed by a Lewis acid.
General Synthesis Workflow
The transformation from the toluene precursor to the final benzyl chloride product follows a clear logical path.
Caption: Synthesis workflow for the target compound.
Representative Synthetic Protocol
Disclaimer: This protocol is a representative example based on standard chlorination procedures and should be adapted and optimized with appropriate laboratory safety controls.
-
Reaction Setup : In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3-(trifluoromethoxy)toluene (1.0 eq).
-
Reagent Addition : Add a suitable solvent like carbon tetrachloride. Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (0.02 eq).
-
Reaction Execution : Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide byproduct.
-
Purification : Wash the filtrate with a 10% sodium carbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation : Purify the crude product by vacuum distillation to yield 1-(Chloromethyl)-3-(trifluoromethoxy)benzene as a clear liquid.
Chemical Reactivity and Applications
The primary utility of this compound is as a benzylating agent. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, proceeding via either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions with various soft and hard nucleophiles.
Caption: Nucleophilic substitution pathways.
Protocol: Synthesis of a Benzylamine Derivative
-
Setup : Dissolve 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Reagent Addition : Add potassium carbonate (2.0 eq) followed by the desired primary or secondary amine (1.2 eq).
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).
-
Work-up : Filter the solid potassium salts and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude benzylamine derivative by column chromatography on silica gel.
Key Applications
-
Pharmaceutical Synthesis : It is used as a reactant in the preparation of complex drug molecules, such as indole derivatives that act as sphingosine-1-phosphate receptor modulators.[1]
-
Agrochemical Development : The trifluoromethoxy-phenyl moiety is incorporated into novel pesticides and herbicides to enhance their efficacy and stability.
-
Fine Chemicals : Serves as a versatile starting material for a wide range of specialized organic compounds.
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of (trifluoromethoxy)benzene shows a complex multiplet for the aromatic protons.[3] For 1-(Chloromethyl)-3-(trifluoromethoxy)benzene, the following signals are expected (in CDCl₃):
-
~7.2-7.5 ppm : A complex multiplet corresponding to the 4 aromatic protons (H-2, H-4, H-5, H-6).
-
~4.6 ppm : A sharp singlet corresponding to the 2 protons of the chloromethyl (-CH₂Cl) group. The downfield shift is due to the electronegativity of the adjacent chlorine atom.
¹³C NMR Spectroscopy
-
~149 ppm : Quaternary carbon attached to the -OCF₃ group.
-
~139 ppm : Quaternary carbon attached to the -CH₂Cl group.
-
~118-131 ppm : Signals for the four aromatic CH carbons.
-
~121 ppm (quartet) : The carbon of the -OCF₃ group, split by the three fluorine atoms.
-
~45 ppm : Signal for the benzylic carbon of the -CH₂Cl group.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift should be very close to that of related (trifluoromethoxy)benzene compounds.
-
~ -58 to -60 ppm : A singlet for the -OCF₃ group (relative to CFCl₃).[4]
Safety and Handling
Disclaimer: This information is summarized from safety data sheets of closely related isomers and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) for CAS 89807-43-2 before handling.
-
Hazard Identification :
-
Handling Precautions :
-
Use only under a chemical fume hood with adequate ventilation.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]
-
Keep away from heat, sparks, and open flames. Take measures to prevent the build-up of electrostatic charge.[6]
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage :
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation : Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
References
Methodological & Application
Application Notes & Protocols: The Versatility of 3-(Trifluoromethoxy)benzyl Chloride in Modern Organic Synthesis
Abstract
3-(Trifluoromethoxy)benzyl chloride (CAS No. 89807-43-2) has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a reactive benzylic chloride for nucleophilic substitution and a trifluoromethoxy (-OCF₃) group, offers a powerful combination of reactivity and functionality. The -OCF₃ moiety is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
Introduction: Chemical Profile and Strategic Value
This compound, or 1-(chloromethyl)-3-(trifluoromethoxy)benzene, is a colorless to yellow liquid soluble in common organic solvents. The strategic importance of this reagent lies in the distinct properties conferred by its two key functional groups.
-
Benzyl Chloride Moiety : This group serves as a potent electrophile, making the molecule an excellent reagent for benzylation reactions. It readily participates in nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.
-
Trifluoromethoxy (-OCF₃) Group : This substituent is a bioisostere for other groups, such as a methoxy or chloro group, but with unique electronic properties. It is strongly electron-withdrawing and highly lipophilic. In medicinal chemistry, the introduction of an -OCF₃ group is a well-established strategy to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89807-43-2 | |
| Molecular Formula | C₈H₆ClF₃O | |
| Molecular Weight | 210.58 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Solubility | Soluble in ethanol, chloroform; insoluble in water |
The industrial synthesis of this reagent typically involves the chlorination of 3-(trifluoromethoxy)toluene, often using reagents like thionyl chloride. High purity (often >98.0%) is crucial to minimize side reactions in subsequent synthetic steps.
Core Application: Benzylation of Alcohols and Phenols (O-Alkylation)
The most direct application of this compound is the introduction of the 3-(trifluoromethoxy)benzyl group onto hydroxyl-containing compounds to form benzyl ethers. This transformation is fundamental for two primary reasons: the synthesis of target molecules containing this moiety and the protection of hydroxyl groups during multi-step synthesis.
Mechanistic Rationale
The reaction proceeds via a classical Williamson ether synthesis mechanism. A base is used to deprotonate the alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group in an SN2 reaction. The choice of base and solvent is critical to ensure high yields and prevent side reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are effective for alcohols, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient for more acidic phenols.
Protocol: Synthesis of 3-(Trifluoromethoxy)benzyl Phenyl Ether
This protocol details the O-alkylation of phenol as a representative example.
Materials and Reagents:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add dry acetone or DMF as the solvent (sufficient to dissolve the reagents, approx. 0.1 M concentration).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(trifluoromethoxy)benzyl phenyl ether.
Application: The 3-(Trifluoromethoxy)benzyl (TFMOBn) Protecting Group
Benzyl ethers are widely used as protecting groups for alcohols due to their stability across a broad range of reaction conditions and their susceptibility to cleavage under specific, mild conditions.[2][3] The TFMOBn group functions similarly but can offer altered stability or cleavage kinetics due to the electronic influence of the -OCF₃ substituent.
Protection and Deprotection Strategy
The protection step follows the O-alkylation protocol described in Section 2. The key advantage of benzyl-type protecting groups is the variety of deprotection methods available, most notably catalytic hydrogenolysis.
Deprotection Protocol: Cleavage of TFMOBn Ether via Hydrogenolysis
-
Dissolve the TFMOBn-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Place the flask in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (from a balloon or a pressurized vessel).
-
Stir the reaction vigorously at room temperature. The reaction is usually complete within 2-16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected alcohol.
Role in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility is demonstrated in the construction of novel drug candidates where the 3-(trifluoromethoxy)benzyl moiety is a core structural component. For example, it has been used in the synthesis of analogues of the tuberculosis drug PA-824, where the benzyl ether linkage is crucial for activity.[]
Table 2: Examples of Bioactive Scaffolds Synthesized Using this compound
| Compound Class | Therapeutic/Application Area | Role of 3-(CF₃O)BnCl | Reference |
| Imidazo-oxazines | Antitubercular Agents | Formation of a key benzyl ether side chain | [] |
| Biphenyl Analogues | General Drug Discovery | Introduction of a metabolically stable, lipophilic group | [] |
| Various Pesticides | Agrochemicals | Building block for creating effective and stable herbicides/pesticides |
Advanced Applications: Cross-Coupling Reactions
While less common than its use in nucleophilic substitution, benzylic chlorides can participate in transition-metal-catalyzed cross-coupling reactions. For instance, Stille cross-coupling reactions have been developed for α-(trifluoromethyl)benzyl chlorides with organostannanes.[5][6] These reactions forge new carbon-carbon bonds, significantly expanding the synthetic utility of the reagent beyond simple benzylation.
The reaction of this compound in a palladium-catalyzed cross-coupling would likely require careful optimization of the catalyst, ligand, and reaction conditions to favor oxidative addition and prevent side reactions like β-hydride elimination (though not possible in this specific substrate) or homocoupling. This represents an advanced application area for researchers looking to construct complex carbon skeletons.
Safety and Handling
This compound is a reactive electrophile and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Toxicity: Assumed to be a lachrymator and irritant. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a versatile and highly valuable reagent in organic synthesis. Its primary role as a benzylating agent allows for the straightforward introduction of the functionally important 3-(trifluoromethoxy)benzyl moiety, which is critical for modulating the properties of bioactive molecules. Its application as a protecting group and its potential for use in more complex cross-coupling reactions further underscore its importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from routine protection chemistry to the design of next-generation pharmaceuticals and agrochemicals.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Functionalization of Indoles: A Guide to Regioselective Alkylation using 3-(Trifluoromethoxy)benzyl Chloride
Introduction: The Significance of the Indole Scaffold and the Trifluoromethoxy Moiety in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals. Its unique electronic properties and versatile reactivity make it an ideal framework for the development of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, viral infections, and central nervous system disorders. The strategic modification of the indole ring at either the nitrogen (N-1) or the C-3 position allows for the fine-tuning of a molecule's pharmacological profile.
The introduction of fluorine-containing functional groups has become a pivotal strategy in contemporary drug design.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling set of properties that can significantly enhance the drug-like characteristics of a molecule. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This application note provides a comprehensive guide for researchers on the utilization of 3-(trifluoromethoxy)benzyl chloride as a key reactant for the regioselective alkylation of indoles, leading to the synthesis of novel and potentially bioactive indole derivatives. We will explore detailed protocols for both N-alkylation and C3-alkylation, discuss the underlying mechanistic principles that govern regioselectivity, and provide practical insights for the successful synthesis, purification, and characterization of these valuable compounds.
Regioselective Alkylation of Indole: A Tale of Two Pathways
The reaction of an indole with an electrophile like this compound can proceed via two primary pathways: substitution at the N-1 position or at the C-3 position. The outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. Understanding these factors is crucial for directing the synthesis towards the desired isomer.
dot graph TD { A[Indole] -->|Deprotonation (Strong Base, e.g., NaH)| B(Indolide Anion); B -->|Reaction with this compound| C{N-1 Alkylation}; A -->|Electrophilic Attack (Lewis/Brønsted Acid)| D(Intermediate); D -->|Reaction with this compound| E{C-3 Alkylation (Friedel-Crafts)}; subgraph "N-Alkylation Pathway" C end subgraph "C3-Alkylation Pathway" E end } caption: "Regioselective Alkylation of Indole"
N-Alkylation: This pathway is favored under conditions that generate a significant concentration of the indolide anion. This is typically achieved by using a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a polar apathetic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting anion is a "hard" nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "harder" electrophilic center, which in this case is the benzylic carbon of the benzyl chloride.
C3-Alkylation (Friedel-Crafts Type): In the absence of a strong base, or in the presence of a Lewis or Brønsted acid catalyst, the indole ring itself acts as a nucleophile.[3] The C-3 position is the most electron-rich and sterically accessible carbon, making it the preferred site for electrophilic attack. This reaction proceeds via a mechanism analogous to the Friedel-Crafts alkylation.
Experimental Protocols
Protocol 1: Selective N-Alkylation of Indole with this compound
This protocol is adapted from established procedures for the N-benzylation of indoles and is designed to favor the formation of 1-(3-(trifluoromethoxy)benzyl)-1H-indole.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Indole in anhydrous DMF"]; B [label="Add NaH (60% dispersion in oil)"]; C [label="Stir at 0°C to rt"]; D [label="Add this compound"]; E [label="Stir at rt"]; F [label="Quench with water"]; G [label="Extract with Ethyl Acetate"]; H [label="Dry, Concentrate & Purify"]; A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for N-Alkylation of Indole"
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indole may be observed as a change in the appearance of the solution.
-
Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-(trifluoromethoxy)benzyl)-1H-indole.
Expected Characterization Data (based on the trifluoromethyl analog):
| Compound | Molecular Formula | Molecular Weight | Expected 13C NMR Signals (indicative) | Expected Mass Spec (m/z) |
| 1-(3-(Trifluoromethoxy)benzyl)-1H-indole | C₁₆H₁₂F₃NO | 291.27 | ~136.5 (C), ~128.9 (CH), ~121.7 (CH), ~121.1 (CH), ~119.3 (CH), ~109.9 (CH), ~101.4 (CH), ~50.2 (CH₂) | [M]+ 291.09 |
Note: The chemical shifts are approximate and based on the known spectrum of 1-[3-(trifluoromethyl)benzyl]-1H-indole. The trifluoromethoxy group will have a characteristic quartet in the 13C NMR due to C-F coupling.
Protocol 2: Selective C3-Alkylation of Indole with this compound
This protocol is based on Friedel-Crafts type reactions and is designed to selectively yield 3-(3-(trifluoromethoxy)benzyl)-1H-indole.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Indole & this compound in Dichloromethane"]; B [label="Add Lewis Acid (e.g., BF₃·OEt₂)"]; C [label="Stir at rt"]; D [label="Monitor by TLC"]; E [label="Quench with saturated NaHCO₃"]; F [label="Separate Layers"]; G [label="Extract Aqueous Layer"]; H [label="Dry, Concentrate & Purify"]; A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for C3-Alkylation of Indole"
Materials:
-
Indole
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.2 eq) and dissolve in anhydrous DCM.
-
Add this compound (1.0 eq) to the solution.
-
Cool the mixture to 0°C and slowly add boron trifluoride diethyl etherate (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(3-(trifluoromethoxy)benzyl)-1H-indole.
Expected Characterization Data (based on similar C3-benzylated indoles):
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR Signals (indicative, in CDCl₃) | Expected Mass Spec (m/z) |
| 3-(3-(Trifluoromethoxy)benzyl)-1H-indole | C₁₆H₁₂F₃NO | 291.27 | δ 8.1 (br s, 1H, NH), 7.6-7.0 (m, 8H, Ar-H), 4.1 (s, 2H, CH₂) | [M]+ 291.09 |
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-alkylation | Incomplete deprotonation of indole. | Ensure NaH is fresh and the reaction is performed under strictly anhydrous conditions. Increase reaction time for deprotonation. |
| Reactivity of this compound. | The electron-withdrawing trifluoromethoxy group may slightly decrease the reactivity of the benzyl chloride. Gentle heating (e.g., 40-50°C) may be required. | |
| Formation of C3-alkylated byproduct in N-alkylation | Presence of unreacted indole and free electrophile. | Ensure complete deprotonation before adding the benzyl chloride. Add the benzyl chloride solution slowly to the indolide anion solution. |
| Low yield in C3-alkylation | Deactivation of the Lewis acid catalyst. | Use a freshly opened bottle of the Lewis acid. Ensure all glassware is thoroughly dried. |
| Polymerization of indole. | Strong Lewis acids can cause polymerization. Use a milder Lewis acid or a catalytic amount. Keep the reaction temperature low. | |
| Formation of N-alkylated byproduct in C3-alkylation | Trace amounts of base or conditions favoring N-alkylation. | Ensure the reaction is run under neutral or acidic conditions. Avoid basic workup until the reaction is complete. |
Safety Precautions
This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[4] It is corrosive and can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas; it should be handled under an inert atmosphere.[5]
Conclusion
The regioselective alkylation of indoles with this compound provides a powerful and flexible method for the synthesis of novel indole derivatives with significant potential in drug discovery. By carefully selecting the reaction conditions, researchers can selectively target either the N-1 or C-3 position of the indole nucleus. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of these synthetic strategies, paving the way for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. 1-[3-(trifluoromethyl)benzyl]-1H-indole | C16H12F3N | CID 5305708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
Catalyzing Innovation: Advanced Synthetic Applications in Pharmaceutical and Agrochemical Development
Introduction: The Imperative for Efficient Synthesis
In the highly competitive and regulated landscapes of pharmaceutical and agrochemical research, the efficiency, precision, and sustainability of synthetic chemistry are paramount. The ability to construct complex molecular architectures not only accelerates the discovery of new active pharmaceutical ingredients (APIs) and crop protection agents but also defines the economic and environmental viability of their large-scale production. This guide provides an in-depth exploration of cutting-edge synthetic methodologies that are revolutionizing these industries. We will delve into the mechanistic underpinnings and practical applications of continuous flow chemistry, biocatalysis, palladium-catalyzed cross-coupling, and late-stage C-H functionalization, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Continuous Flow Chemistry - From Batch to Streamlined Synthesis
Traditional batch processing, with its inherent limitations in heat and mass transfer, scalability, and safety for highly reactive intermediates, is increasingly being supplemented or replaced by continuous flow chemistry.[1] By conducting reactions in continuously flowing streams through controlled reactor environments, flow chemistry offers superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.[2][3] This technology is particularly transformative for multi-step syntheses, where intermediates can be generated and consumed in-situ, eliminating the need for isolation and purification at each stage.[4][5]
Application Note: Continuous Flow Synthesis of the Antiepileptic Drug Rufinamide
The synthesis of Rufinamide, a 1,2,3-triazole-containing API, provides an excellent case study for the power of flow chemistry. The route involves the generation of a potentially hazardous organic azide intermediate, which can be safely handled in a flow setup without accumulation.[2] A convergent three-step synthesis can be completed with a total residence time of approximately 11 minutes, achieving a high overall yield.[4][6][7]
Caption: Convergent continuous flow synthesis of Rufinamide.
Protocol: Three-Step Continuous Flow Synthesis of Rufinamide
This protocol describes a convergent, three-step synthesis of Rufinamide from commercially available starting materials.[2][5]
Step 1: In-situ Generation of 2,6-Difluorobenzyl Azide
-
Prepare a solution of 2,6-difluorobenzyl bromide in THF.
-
Prepare a solution of sodium azide in DMSO.
-
Using syringe pumps, introduce the two solutions into a PFA reactor coil maintained at 80 °C.
-
The residence time in this reactor should be approximately 2 minutes to ensure complete conversion to the azide.
Step 2: In-situ Generation of Propiolamide
-
Prepare a solution of methyl propiolate.
-
Prepare a solution of aqueous ammonium hydroxide.
-
Pump these two solutions into a separate PFA reactor coil at room temperature with a residence time of 5 minutes.
Step 3: Copper-Catalyzed [3+2] Cycloaddition
-
The output streams from Step 1 and Step 2 are combined at a T-mixer.
-
The combined stream is then passed through a copper tubing reactor heated to 110 °C.[5]
-
A residence time of approximately 6 minutes in the copper reactor facilitates the cycloaddition.
-
The output from the copper reactor is the final product stream containing Rufinamide.
Quantitative Data: Batch vs. Continuous Flow Synthesis of Ibuprofen
The synthesis of the widely used NSAID, Ibuprofen, highlights the advantages of flow chemistry over traditional batch methods.[8]
| Parameter | Batch Process (Typical) | Continuous Flow Process[9] |
| Reaction Time | 48 hours | 3 minutes |
| Overall Yield | ~60-70% | 83%[8] |
| Operating Temp. | Reflux conditions | Up to 150°C (in controlled zones) |
| Safety | Handling of large quantities of reagents and intermediates | In-situ generation and consumption of reactive species |
| Footprint | Large-scale reactors | System fits in a standard fume hood[9] |
| Productivity | N/A | 8.09 g/h[9] |
Section 2: Biocatalysis - Harnessing Nature's Catalysts
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[10] Operating under mild conditions, enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing waste.[11] The application of biocatalysis is particularly impactful in the synthesis of chiral molecules, which are crucial in both pharmaceuticals and agrochemicals.[12][13]
Application Note: Deracemization of Chiral Amines using Monoamine Oxidase (MAO-N)
The production of enantiomerically pure amines is a significant challenge in synthetic chemistry. A powerful biocatalytic approach is the deracemization of a racemic amine mixture using an engineered monoamine oxidase from Aspergillus niger (MAO-N).[14][15] This process combines the enantioselective oxidation of one amine enantiomer to an imine with a non-selective chemical reduction of the imine back to the racemic amine, ultimately converting the entire mixture to the desired enantiomer.[15]
References
- 1. scllifesciences.com [scllifesciences.com]
- 2. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Total Synthesis of Rufinamide | Semantic Scholar [semanticscholar.org]
- 5. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. worlddrugtracker.blogspot.com [worlddrugtracker.blogspot.com]
- 8. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 9. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. A convenient photocatalytic fluorination of unactivated C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 15. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Anilinopiperidine as a Versatile Building Block in Fine Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Anilinopiperidine Scaffold
The 4-anilinopiperidine core is a privileged scaffold in medicinal chemistry and fine chemical manufacturing, serving as a cornerstone for a diverse array of biologically active molecules.[1][2] Its structural rigidity, combined with the synthetic tractability of its two nitrogen atoms, allows for systematic modification and optimization of pharmacological properties. This application note provides an in-depth guide to the synthetic utility of 4-anilinopiperidine, focusing on key transformations that leverage its role as a versatile building block. We will explore detailed protocols for its synthesis via reductive amination and its subsequent derivatization through N-arylation, highlighting the chemical principles that underpin these powerful methodologies.
Notably, 4-anilinopiperidine and its derivatives are critical precursors to potent synthetic opioids, including fentanyl and its analogues.[1][3][4][5] The ability to efficiently synthesize and modify this scaffold is therefore of significant interest to researchers in drug development and forensic analysis.[6][7] Due to its importance in the synthesis of controlled substances, the handling of 4-anilinopiperidine and its derivatives is subject to regulation in many jurisdictions.[5][8][9]
Core Synthesis: One-Pot Reductive Amination
The construction of the 4-anilinopiperidine skeleton is efficiently achieved through a one-pot reductive amination.[1] This strategy offers significant advantages over multi-step procedures by reducing reaction time, cost, and waste.[1] Reductive amination involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.[10][11]
Causality in Experimental Design:
The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial for the success of this reaction. Unlike stronger reducing agents, STAB is selective for the reduction of the protonated imine intermediate over the starting ketone, preventing the undesired formation of 4-hydroxypiperidine. The reaction is typically performed in a chlorinated solvent like dichloromethane to ensure the solubility of the reactants and intermediates.
Experimental Protocol 1: One-Pot Synthesis of 4-Anilinopiperidine
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[1]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[1]
Data Presentation: Reductive Amination
| Reactants | Reducing Agent | Solvent | Temp. | Time (h) | Yield (%) |
| 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room Temp | 12 | 91 |
Table 1: Representative quantitative data for the one-pot reductive amination synthesis of a 4-anilinopiperidine derivative.[1]
Visualization: Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination synthesis of 4-anilinopiperidine.
Derivatization: Buchwald-Hartwig N-Arylation
The secondary amine of the 4-anilinopiperidine core is a key handle for introducing further molecular diversity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of the piperidine nitrogen.[12] This reaction is particularly valuable for accessing a wide range of N-aryl piperidine derivatives, which are prevalent in many biologically active molecules.[12]
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination, especially with potentially challenging substrates, is highly dependent on the judicious choice of the palladium catalyst, a bulky, electron-rich phosphine ligand, and the base.[12] The ligand facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, while the base is required to deprotonate the amine and generate the active catalyst. The reaction is conducted under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Experimental Protocol 2: Buchwald-Hartwig N-Arylation of a 4-Anilinopiperidine Derivative
For this protocol, we will consider the N-arylation of a Boc-protected 4-anilinopiperidine, a common intermediate.[12][13]
Materials:
-
ortho-methyl 4-anilino-1-Boc-piperidine
-
Aryl halide (e.g., bromobenzene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add ortho-methyl 4-anilino-1-Boc-piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[12]
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[12]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[12]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[12]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Spectroscopic Data Summary
The structural elucidation of 4-anilinopiperidine and its derivatives relies on standard spectroscopic techniques.
| Technique | Key Features for 4-Anilinopiperidine |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, and the aliphatic protons of the piperidine ring. |
| ¹³C NMR | Characteristic peaks for the aromatic carbons and the aliphatic carbons of the piperidine ring.[14][15] |
| IR | N-H stretching vibrations for the secondary amines.[14] |
| Mass Spec. | Molecular ion peak corresponding to the mass of the compound.[14] |
Table 2: Expected spectroscopic data for 4-anilinopiperidine.[14]
Conclusion
4-Anilinopiperidine is a demonstrably versatile building block in fine chemical manufacturing, enabling the efficient synthesis of complex molecular architectures. The protocols for its synthesis via reductive amination and its derivatization through Buchwald-Hartwig N-arylation are robust and scalable, providing access to a wide range of compounds with potential applications in drug discovery and development. The methodologies outlined in this application note provide a solid foundation for researchers and scientists working with this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 4-Anilinopiperidine (hydrochloride) - Analytical Standards - CAT N°: 20085 [bertin-bioreagent.com]
- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Protocols for O- and N-Benzylation using 3-(Trifluoromethoxy)benzyl Chloride
Introduction: The Strategic Utility of the 3-(Trifluoromethoxy)benzyl Moiety
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating a molecule's physicochemical and biological properties.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique electronic profile, high lipophilicity, and enhanced metabolic stability.[1][2] 3-(Trifluoromethoxy)benzyl chloride (CAS No. 89807-43-2) serves as a critical building block for introducing this valuable moiety onto various scaffolds.[3][4]
This reagent is an effective electrophile for the benzylation of nucleophiles, primarily alcohols (O-benzylation) and amines (N-benzylation), forming stable ether and amine linkages, respectively.[3] The resulting 3-(trifluoromethoxy)benzyl group can act as a robust protecting group or as an integral, pharmacologically active component of a final drug candidate.[4][5]
This technical guide provides a detailed examination of the mechanistic principles behind benzylation reactions with this reagent and offers comprehensive, field-proven protocols for its application in synthetic chemistry.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's characteristics is fundamental to its successful and safe implementation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89807-43-2 | [3] |
| Molecular Formula | C8H6ClF3O | [3] |
| Molecular Weight | 210.58 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [3] |
| Density | ~1.254 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D ~1.464 | [6][7] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water. | [3] |
| Purity | Typically >97.0% | [3][6] |
Critical Safety and Handling Precautions
3-(Trifluoromethyl)benzyl chloride is a hazardous chemical that demands careful handling to ensure personnel safety.[8][9]
-
Corrosive and Lachrymatory: The compound causes severe skin burns and eye damage and is a lachrymator (tear-inducing agent).[9][10] Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][8][10]
-
Handling: Do not breathe vapors or mists.[8][10] Use spark-proof tools and operate away from heat, sparks, and open flames, as it is a flammable liquid.[6][8][9]
-
First Aid:
-
Eyes: Immediately flush with water for at least 15 minutes and seek urgent medical attention.[8][10]
-
Skin: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek urgent medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek urgent medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[10]
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8][9] Keep the container tightly closed.
Mechanistic Rationale: The Basis of Benzylation
The benzylation of alcohols, phenols, and amines using this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11] For the O-benzylation of alcohols, this reaction is widely known as the Williamson Ether Synthesis.[5][11][12]
The SN2 Pathway involves two key steps:
-
Nucleophile Activation: A base is used to deprotonate the substrate (e.g., an alcohol or phenol) to generate a more potent nucleophile (an alkoxide or phenoxide). Amines are often sufficiently nucleophilic to react directly, though a non-nucleophilic base may be used to scavenge the HCl byproduct.[13][14]
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic benzylic carbon of this compound. This occurs via a backside attack, displacing the chloride leaving group in a single, concerted step to form the new C-O or C-N bond.[5][11]
The trifluoromethoxy group at the meta-position exerts a moderate electron-withdrawing effect, which can subtly influence the electrophilicity of the benzylic carbon. However, its primary contribution is imparting increased lipophilicity and metabolic stability to the resulting product, a highly desirable feature in drug design.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-(Trifluoromethyl)benzyl chloride 97 705-29-3 [sigmaaldrich.com]
- 7. 3-(Trifluoromethyl)benzyl chloride 97 705-29-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Synthesis of antiviral and anticancer agents with this intermediate
Application Note & Protocol
Topic: Synthesis of Potent Antiviral and Anticancer Agents from the Versatile Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7-deazapurine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant antiviral and anticancer agents. Its structural similarity to endogenous purines allows for potent and selective inhibition of key cellular and viral enzymes. This application note provides a detailed guide to the synthesis and derivatization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a pivotal intermediate for accessing this chemical class. We present two validated, step-by-step protocols for the synthesis of (1) an antiviral agent, specifically a precursor to Remdesivir, and (2) an anticancer agent, the FDA-approved Janus kinase (JAK) inhibitor Ruxolitinib. The protocols are designed to be self-validating, with explanations for critical steps, expected outcomes, and necessary characterization data.
Introduction: The Significance of the 7-Deazapurine Core
The replacement of the N-7 nitrogen atom of a purine with a carbon atom yields the 7-deazapurine ring system. This seemingly minor modification has profound biological consequences. The alteration changes the electronic properties and hydrogen-bonding capacity of the molecule, often leading to enhanced binding affinity for target enzymes and circumvention of resistance mechanisms. Furthermore, the C-7 position provides a synthetic handle for introducing further modifications to modulate potency, selectivity, and pharmacokinetic properties.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an ideal starting material for several reasons:
-
Versatility: The C-4 chlorine is an excellent leaving group, readily displaced by a variety of nucleophiles (amines, alcohols, thiols) to build molecular diversity.
-
Reactivity: The pyrrole nitrogen (N-7) can be selectively functionalized, most commonly through glycosylation to install a ribose or modified sugar moiety, a key step in the synthesis of nucleoside analogs.
-
Accessibility: It can be synthesized in high yields from commercially available starting materials.
This guide will first detail the synthesis of this core intermediate and then demonstrate its utility in the multi-step synthesis of two distinct therapeutic agents.
Synthesis of the Core Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis begins with the commercially available pyrimidine-4,6-diol and proceeds through a Vilsmeier-Haack reaction followed by cyclization and chlorination.
Workflow for Intermediate Synthesis
Caption: Reaction scheme for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Protocol 2.1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Causality: This procedure utilizes a one-pot reaction where the highly reactive Vilsmeier reagent is generated in situ to formylate and chlorinate the starting pyrimidine. Subsequent cyclization with an ammonia source and a final chlorination step yield the target compound.
Materials:
-
Pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH)
-
Toluene
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask equipped with a condenser and dropping funnel, cool DMF in an ice bath. Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes.
-
Formylation/Chlorination: Add Pyrimidine-4,6-diol portion-wise to the Vilsmeier reagent. After the addition is complete, heat the mixture to 80 °C for 4 hours. The solution will turn dark.
-
Hydrolysis & Cyclization: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with concentrated NH₄OH to pH 8-9. This step is highly exothermic and must be done slowly in a well-ventilated fume hood. The intermediate 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine will precipitate.
-
Isolation of Hydroxy Intermediate: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Final Chlorination: Suspend the dried hydroxy intermediate in POCl₃. Heat the mixture to reflux (approx. 110 °C) for 3 hours.
-
Workup & Purification: Cool the mixture and slowly quench by pouring it onto ice. Neutralize with a saturated sodium bicarbonate solution. The crude product will precipitate. Filter the solid, wash with water, and dry. Recrystallize from toluene to afford pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 65-75% (overall) |
| Melting Point | 198-201 °C |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H), 8.1 (s, 1H), 7.5 (d, 1H), 6.5 (d, 1H) |
| Purity (HPLC) | >98% |
Application in Antiviral Synthesis: A Remdesivir Precursor
Remdesivir is a potent antiviral agent effective against a range of RNA viruses, including SARS-CoV-2. It is a prodrug that is metabolized to its active nucleoside triphosphate form. The core of Remdesivir is a modified C-nucleoside built upon the 7-deazapurine scaffold. This protocol details the crucial glycosylation step to form a key precursor.
Workflow for Antiviral Precursor Synthesis
Caption: Key steps in synthesizing a nucleoside precursor for antiviral agents like Remdesivir.
Protocol 3.1: Synthesis of 4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Causality: This protocol employs a Vorbrüggen glycosylation, a standard method for forming the C-N bond between a nucleobase and a sugar. A Lewis acid activates the protected ribose, making it susceptible to nucleophilic attack by the N-7 of the deazapurine base. Subsequent deprotection and amination yield the target nucleoside.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2.1)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Ammonia in Methanol (methanolic ammonia)
-
Dichloromethane (DCM), Saturated NaHCO₃ solution
Procedure:
-
Silylation (optional but recommended): In an inert atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux for 2 hours to form the silylated intermediate, then cool to room temperature.
-
Glycosylation: To the cooled solution, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. Cool the mixture to 0 °C and add TMSOTf dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Protected Nucleoside): Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the protected nucleoside.
-
Deprotection and Amination: Dissolve the purified product in a saturated solution of methanolic ammonia. Transfer to a sealed pressure vessel and heat at 80 °C for 12 hours. This single step accomplishes both the removal of the acetyl protecting groups and the substitution of the C-4 chlorine with an amino group.
-
Final Purification: Cool the vessel, vent carefully, and concentrate the solvent. Purify the resulting solid by recrystallization or silica gel chromatography to yield the final product.
Application in Anticancer Synthesis: Ruxolitinib
Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAK1 and JAK2), approved for treating myelofibrosis and other cancers. Its synthesis relies on a key Suzuki coupling at the C-4 position of the 7-deazapurine core.
Workflow for Ruxolitinib Synthesis
Caption: Synthetic pathway for the Ruxolitinib core using Suzuki coupling.
Protocol 4.1: Synthesis of Ruxolitinib Core
Causality: This synthesis first protects the reactive N-7 position to prevent side reactions. The key C-C bond formation is then achieved via a palladium-catalyzed Suzuki cross-coupling reaction between the C-4 chloro position and a suitable boronic acid partner. Final deprotection reveals the target molecule.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2.1)
-
(2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
-
Sodium hydride (NaH)
-
(3-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile (or corresponding boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane/Water solvent mixture
-
Tetrabutylammonium fluoride (TBAF) or HCl
Procedure:
-
N-7 Protection: In an inert atmosphere, suspend NaH in anhydrous THF. Cool to 0 °C. Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in THF dropwise. Stir for 30 minutes. Add SEM-Cl and allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Carefully quench the reaction with water. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to get the N-7 protected intermediate.
-
Suzuki Coupling: To a degassed solution of the protected intermediate in a dioxane/water mixture, add the pyrazole boronic acid derivative, Na₂CO₃, and Pd(dppf)Cl₂. Heat the mixture to 90 °C under an inert atmosphere for 6-8 hours.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.
-
Deprotection: Dissolve the purified product in THF and treat with TBAF (1M in THF) at room temperature until TLC indicates completion. Alternatively, acidic deprotection with HCl in methanol can be used.
-
Final Isolation: Concentrate the solvent and purify by recrystallization or column chromatography to obtain Ruxolitinib.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Sodium hydride (NaH) is a flammable solid that reacts with moisture to produce hydrogen gas. Handle these reagents with extreme caution under anhydrous conditions.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a demonstrably valuable and versatile intermediate in medicinal chemistry. The protocols outlined in this note showcase its utility in constructing complex and biologically active molecules through two distinct and powerful synthetic strategies: nucleoside formation via glycosylation for antiviral agents and C-C bond formation via palladium-catalyzed cross-coupling for anticancer kinase inhibitors. These methodologies provide a robust foundation for researchers engaged in the discovery and development of novel therapeutics based on the 7-deazapurine scaffold.
Application Notes & Protocols: Strategic Use of Key Intermediates in Custom Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of custom synthesis, particularly within pharmaceutical and materials science research, the strategic selection and utilization of key intermediates are paramount. These molecular building blocks are not merely waypoints in a synthetic route; they are critical determinants of a project's efficiency, scalability, and ultimate success. This guide provides an in-depth exploration of the principles governing the use of key intermediates. We move beyond simple definitions to explain the causality behind strategic synthetic choices, offering field-proven protocols for common, yet critical, transformations such as amine protection, amide bond formation, and carbon-carbon bond formation. By grounding these protocols in mechanistic understanding, this document serves as a practical resource for professionals aiming to optimize their custom synthesis projects.
The Philosophy of Intermediates: Beyond Building Blocks
At its core, a multi-step synthesis is a narrative of molecular transformation. Key intermediates are the pivotal chapters in this story. While commercially available starting materials define the beginning and the target molecule the end, intermediates dictate the plot. Their importance stems from several strategic advantages:
-
Complexity Management : Intermediates allow for the modular construction of complex molecules.[1] A 20-step synthesis is more effectively managed as four, 5-step sequences, each yielding a stable, purifiable intermediate. This approach isolates synthetic challenges and improves overall yield.
-
Risk Mitigation : Isolating a key intermediate allows for rigorous quality control and characterization (e.g., via NMR, LC-MS) before committing to subsequent costly or lengthy steps.[2] This "save point" is crucial for de-risking a complex synthesis.
-
Route Convergence : An ideal synthetic plan is convergent, where complex fragments (key intermediates) are synthesized separately and then combined late in the sequence. This dramatically increases overall yield compared to a linear approach where yield losses compound at every step.
-
Physicochemical Property Modulation : Strategic intermediates can be designed to have properties—such as crystallinity or solubility—that facilitate purification, which may be more challenging with the final product.[3] For example, introducing an ester intermediate can increase lipophilicity, simplifying extraction from aqueous media.[3]
A foundational strategy for identifying these critical intermediates is retrosynthetic analysis . This powerful technique involves conceptually deconstructing the target molecule into simpler precursors, a process that illuminates strategic bond disconnections and reveals the key intermediates that will form the backbone of the forward synthesis.[4][5]
Diagram 1: The Logic of Retrosynthetic Analysis
This diagram illustrates the process of retrosynthetic analysis for a generic target molecule. The double-lined arrow (⇒) signifies a conceptual disconnection, not a physical reaction. This process breaks down the complex target into simpler synthons and their real-world chemical equivalents (the key intermediates), which are then traced back to commercially available starting materials.
Caption: Conceptual workflow of retrosynthetic analysis.
Core Protocols for Intermediate Manipulation
The following sections provide detailed, step-by-step protocols for three fundamental operations in custom synthesis that revolve around the creation and use of key intermediates.
Protocol: Amine Protection via Boc Carbamate Formation
Amines are excellent nucleophiles and bases, a reactivity profile that often interferes with desired transformations elsewhere in a molecule.[3] Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate temporarily masks this reactivity. The Boc group is ideal due to its stability in a wide range of non-acidic conditions and its clean removal under mild acid.[6][7]
Causality of Component Selection:
-
Di-tert-butyl dicarbonate ((Boc)₂O) : The standard Boc-donating reagent. It is electrophilic enough to react with the amine but is generally stable for handling.
-
Base (e.g., Triethylamine (TEA) or DIPEA) : An amine base is required to neutralize the acidic proton of the amine starting material (or the protonated amine if it's a salt), facilitating its nucleophilic attack on (Boc)₂O. It also scavenges the acidic byproducts of the reaction.[6]
-
Catalyst (e.g., 4-(Dimethylamino)pyridine (DMAP)) : For less reactive or sterically hindered amines, a catalytic amount of DMAP is highly effective. DMAP is a hyper-nucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species, which is then readily attacked by the amine.[6]
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) : Aprotic solvents are used to avoid competing reactions with the Boc anhydride.
Step-by-Step Protocol (General Procedure):
-
Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine intermediate (1.0 equiv.). Dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Base Addition : Add triethylamine (1.5 equiv.) to the stirred solution. If the amine is particularly unreactive, add DMAP (0.1 equiv.) at this stage.
-
Reagent Addition : Add di-tert-butyl dicarbonate (1.2-1.5 equiv.) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up :
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification : The crude Boc-protected amine is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.[6]
Protocol: Amide Bond Formation via HATU Coupling
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of pharmaceutical chemistry.[8] Direct condensation is kinetically slow, requiring activation of the carboxylic acid.[9] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates a reactive ester intermediate, leading to high yields and minimal side reactions, particularly racemization of chiral centers.[8][9]
Causality of Component Selection:
-
HATU : Reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. The HOAt byproduct is a superior leaving group and its presence suppresses racemization.[10]
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA)) : A non-nucleophilic hindered base is critical. It deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks HATU. It also neutralizes the ammonium salt of the amine starting material and scavenges the acid generated during the reaction.[8] DIPEA is used instead of TEA because it is less likely to act as a competing nucleophile.
-
Solvent (e.g., N,N-Dimethylformamide (DMF)) : A polar aprotic solvent is ideal for solubilizing the diverse substrates, reagents, and charged intermediates involved in the coupling reaction.
Step-by-Step Protocol (General Procedure):
-
Preparation : In a dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 equiv.) in anhydrous DMF.
-
Base and Reagent Addition : Add DIPEA (3.0 equiv.) to the solution. Add HATU (1.1-1.2 equiv.) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the active ester.
-
Amine Addition : Add the amine intermediate (1.1 equiv.) to the activated carboxylic acid solution.
-
Reaction Monitoring : Stir the reaction at room temperature for 1-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up :
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic phase sequentially with water, 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]
| Parameter | Amide Coupling with EDC/HOBt | Amide Coupling with HATU/DIPEA |
| Activating Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-... (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Typically not required (HOAt is part of HATU) |
| Base | DIPEA or TEA (2.0-3.0 equiv) | DIPEA (3.0 equiv) |
| Typical Yield | Good to Excellent | Excellent, especially for hindered substrates |
| Racemization Risk | Low, suppressed by HOBt | Very Low, suppressed by HOAt moiety |
| Work-up Consideration | EDC-urea byproduct is water-soluble, simplifying removal.[9] | Byproducts are generally removed by standard aqueous washes. |
Table 1: Comparison of Common Amide Coupling Conditions.
Protocol: C-C Bond Formation via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[11][12] It involves the reaction of an organoboron species (like a boronic acid intermediate) with an organic halide or triflate intermediate.[11]
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) : The heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation. The choice of catalyst and its associated ligands is critical for reaction efficiency.[12][13]
-
Ligands (e.g., PPh₃, SPhos) : Ligands stabilize the palladium center, influence its reactivity, and improve its solubility. Electron-rich and bulky ligands generally promote the key steps of the catalytic cycle.[12]
-
Base (e.g., K₂CO₃, K₃PO₄) : The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12][13] It typically activates the organoboron species.
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water) : Often a biphasic mixture. The organic solvent solubilizes the halide and catalyst, while the aqueous phase solubilizes the base and facilitates the transmetalation step. Degassing the solvent (by bubbling with N₂ or Argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
This diagram shows the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the palladium catalyst.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Step-by-Step Protocol (General Procedure):
-
Preparation : To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide intermediate (1.0 equiv.), the arylboronic acid intermediate (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).[11]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (Argon or N₂). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS. The reaction may take from 2 to 24 hours.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography. Common impurities include homocoupled products and residual starting materials.
Conclusion: The Intermediate as a Strategic Asset
Successfully navigating a custom synthesis project requires more than just executing a series of reactions. It demands a strategic mindset where intermediates are viewed as assets to be carefully designed, created, and validated. By understanding the underlying principles of their use—from retrosynthetic planning to the causal factors driving protocol choices—researchers can significantly enhance the robustness, efficiency, and scalability of their synthetic endeavors. The protocols provided herein serve as a validated starting point for these critical transformations, empowering scientists to build complex molecules with greater precision and confidence.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. chembam.com [chembam.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. books.rsc.org [books.rsc.org]
Preparation of Sphingosine-1-Phosphate Receptor Modulators: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical methodologies for the preparation of sphingosine-1-phosphate (S1P) receptor modulators. This document offers in-depth technical insights, step-by-step protocols for the synthesis of key modulators, and guidance on their biological evaluation.
Introduction: The Crucial Role of S1P Signaling
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in a multitude of physiological and pathophysiological processes, including immune cell trafficking, vascular development, and neuronal function.[1][2][3] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P₁₋₅.[1][4] The modulation of these receptors has emerged as a highly successful therapeutic strategy, particularly for autoimmune diseases like multiple sclerosis.
The therapeutic rationale for S1P receptor modulation in autoimmune diseases stems from the role of the S1P₁ receptor in regulating lymphocyte egress from secondary lymphoid organs.[1][4][5] Agonism at the S1P₁ receptor leads to its internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation.[4][6] This mechanism of action, termed "functional antagonism," underpins the efficacy of approved drugs such as fingolimod, siponimod, ozanimod, and ponesimod.[4][5][7]
This guide will delve into the synthetic chemistry that enables the creation of these complex molecules and the biological assays required to characterize their activity.
The S1P Signaling Pathway: A Visual Overview
The following diagram illustrates the key components of the S1P signaling pathway, from the synthesis of S1P to the downstream effects of receptor activation.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.
General Principles of S1P Receptor Modulator Synthesis
The development of S1P receptor modulators has evolved from structural analogues of sphingosine to highly selective small molecules. A common structural motif for many S1P receptor agonists consists of a polar head group that mimics the phosphate of S1P, a central core, and a lipophilic tail that occupies a hydrophobic pocket in the receptor.
The synthetic strategies often involve the convergent assembly of these key fragments. The choice of synthetic route is dictated by factors such as the desired stereochemistry, the need for specific functional groups to achieve selectivity, and the scalability of the process.
Synthetic Protocols for Key S1P Receptor Modulators
The following sections provide detailed synthetic protocols for several clinically approved S1P receptor modulators. These protocols are illustrative of the chemical transformations and strategies employed in this field.
Fingolimod (FTY720)
Fingolimod was the first oral therapy approved for multiple sclerosis and is a structural analogue of sphingosine.[5][7] Its synthesis has been approached through various routes, with a key challenge being the construction of the 2-amino-2-substituted-1,3-propanediol core.
A Practical Six-Step Synthesis of Fingolimod [8]
This route utilizes readily available diethyl acetamidomalonate as a starting material.
-
Alkylation: Diethyl acetamidomalonate is alkylated with 1-(2-bromoethyl)-4-octylbenzene to introduce the lipophilic tail.
-
Reduction: The resulting malonate derivative is reduced to the corresponding diol.
-
Hydrolysis: The acetamide and ester groups are hydrolyzed under acidic conditions to yield fingolimod.
Detailed Protocol for a Key Step: Alkylation of Diethyl Acetamidomalonate
-
Reactants:
-
Diethyl acetamidomalonate (1.0 eq)
-
1-(2-bromoethyl)-4-octylbenzene (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
-
Solvent: Anhydrous ethanol
-
Procedure:
-
Dissolve diethyl acetamidomalonate in anhydrous ethanol under an inert atmosphere.
-
Add sodium ethoxide portion-wise at room temperature and stir for 30 minutes.
-
Add 1-(2-bromoethyl)-4-octylbenzene and heat the reaction mixture to reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Ozanimod
Ozanimod is a selective S1P₁ and S1P₅ receptor modulator.[9] Its structure features a central 1,2,4-oxadiazole ring connecting a chiral aminoindane moiety and a substituted benzonitrile.
Enantioselective Synthesis of Ozanimod [10][11]
A five-step synthesis has been developed that introduces the stereocenter in the final step.[10]
-
Amidoxime Formation: 4-Cyano indanone is converted to an acetal, which then reacts with hydroxylamine to form an amidoxime.
-
Oxadiazole Formation: The amidoxime is reacted with 3-cyano-4-isopropoxybenzoic acid to construct the central 1,2,4-oxadiazole ring.
-
Deprotection: The acetal protecting group is removed to reveal the ketone.
-
Imine Formation: The ketone is condensed with ethanolamine to form an imine.
-
Asymmetric Transfer Hydrogenation: The imine is asymmetrically reduced to introduce the chiral amine, yielding ozanimod.
Siponimod
Siponimod is another selective S1P₁ and S1P₅ receptor modulator with a distinct chemical structure.[12][13]
A Convergent Synthesis of Siponimod
The synthesis of siponimod often involves the coupling of two key fragments: a substituted benzaldehyde and a chiral azetidine carboxylic acid derivative.
-
Fragment Synthesis: The two key fragments are prepared through multi-step sequences.
-
Reductive Amination: The aldehyde fragment is reacted with the azetidine fragment under reductive amination conditions to form the final product.
Detailed Protocol for Reductive Amination [12]
-
Reactants:
-
(E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (1.0 eq)
-
Azetidine-3-carboxylic acid (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
-
Solvent: Methanol
-
Procedure:
-
Suspend the aldehyde and azetidine-3-carboxylic acid in methanol at room temperature.
-
Stir the suspension for 30 minutes.
-
Add sodium triacetoxyborohydride in portions over 10-15 minute intervals.
-
After the final addition, monitor the reaction by TLC or LC-MS.
-
Remove the solvent by evaporation.
-
Dilute the residue with water and ethyl acetate.
-
Adjust the pH to ~6 with aqueous NaOH.
-
Separate the layers, wash the organic phase with water, dry over magnesium sulfate, and concentrate to yield the product.
-
Ponesimod
Ponesimod is a selective S1P₁ receptor modulator.[14][15][16] Its synthesis often involves the construction of a thiazolidin-4-one core.
Three-Component Coupling for Ponesimod Synthesis [14]
-
Thiazolidin-4-one Formation: A three-component reaction between an isothiocyanate, n-propylamine, and 2-bromoacetyl bromide is used to construct the thiazolidin-4-one core.
-
Aldol-type Condensation: The thiazolidin-4-one undergoes an aldol-type condensation with a substituted aldehyde to yield the final product.
Biological Evaluation of S1P Receptor Modulators
The characterization of newly synthesized S1P receptor modulators requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional activity.
In Vitro Assays
| Assay Type | Principle | Key Parameters Measured |
| Receptor Binding Assays | Competitive binding of the test compound against a radiolabeled ligand (e.g., [³³P]S1P) to cell membranes expressing the target S1P receptor subtype. | Ki (inhibition constant), IC₅₀ (half-maximal inhibitory concentration) |
| GTPγS Binding Assay | Measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor agonism. | EC₅₀ (half-maximal effective concentration), Emax (maximum effect) |
| β-Arrestin Recruitment Assay | Monitors the recruitment of β-arrestin to the activated receptor, often using bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA). | EC₅₀, Emax |
| Receptor Internalization Assay | Visualizes and quantifies the agonist-induced internalization of the receptor from the cell surface, typically using fluorescently tagged receptors. | EC₅₀ |
In Vivo Assays
The primary in vivo assay to assess the efficacy of S1P receptor modulators is the measurement of peripheral lymphocyte sequestration.
Protocol for Lymphocyte Sequestration in Mice
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via the tail vein or submandibular bleed.
-
Compound Administration: Administer the test compound orally or via the desired route at various doses.
-
Time-Course Blood Collection: Collect blood samples at different time points post-dosing (e.g., 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of peripheral lymphocytes.
-
Data Analysis: Calculate the percentage reduction in lymphocyte count compared to the baseline for each dose and time point.
Experimental Workflow for S1P Modulator Development
The following diagram outlines the general workflow for the development of S1P receptor modulators, from initial design to in vivo testing.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod - Wikipedia [en.wikipedia.org]
- 8. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]
- 13. Siponimod Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. Ponesimod: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 15. ponesimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Ponesimod: An Oral Second-Generation Selective Sphingosine 1-Phosphate Receptor Modulator for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(Trifluoromethoxy)benzyl Chloride in the Development of Novel Pyrethroid-like Insecticides
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the application of 3-(trifluoromethoxy)benzyl chloride as a key building block in the synthesis and evaluation of novel pyrethroid-like insecticides. The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern agrochemical design, known for enhancing metabolic stability and bioavailability of active ingredients.[1][2][3] This guide outlines a representative synthetic pathway for a hypothetical insecticidal candidate, details its presumed mode of action based on the pyrethroid scaffold, and provides comprehensive, step-by-step protocols for evaluating its efficacy against key insect pests, namely mosquito larvae (Aedes aegypti) and aphids (Aphis gossypii).
Introduction: The Strategic Incorporation of the Trifluoromethoxy Moiety in Pesticide Design
The development of novel pesticides is driven by the need for compounds with improved efficacy, enhanced safety profiles, and the ability to overcome existing resistance mechanisms. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical research.[1][3] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the performance of a pesticide candidate.[2]
Key Attributes of the Trifluoromethoxy Group:
-
Enhanced Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of insects and pass through cellular membranes, leading to greater bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes such as cytochrome P450s.[1] This can lead to a longer half-life of the active compound in the target pest, prolonging its insecticidal effect.
-
Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can influence the overall electronic properties of the molecule, potentially leading to stronger binding interactions with the target site.
This compound is a versatile chemical intermediate that serves as an excellent starting point for introducing the trifluoromethoxybenzyl moiety into a variety of molecular scaffolds.[4] Its benzyl chloride functional group provides a reactive handle for nucleophilic substitution reactions, enabling its incorporation into diverse chemical classes of pesticides.[4]
This guide will focus on the application of this compound in the synthesis of a hypothetical pyrethroid-like insecticide, a class of neurotoxic insecticides widely used in agriculture and public health.[5][6]
Proposed Synthetic Pathway: From Intermediate to Active Ingredient
The synthesis of pyrethroid insecticides typically involves the esterification of a cyclopropanecarboxylic acid with an appropriate alcohol.[7][8][9] In this proposed pathway, we will first convert this compound to the corresponding alcohol, which will then be esterified with a suitable cyclopropanecarbonyl chloride to yield our hypothetical insecticide, which we will designate TFM-Pyrethroid .
Workflow for the Synthesis of TFM-Pyrethroid
Caption: Synthetic workflow for the hypothetical TFM-Pyrethroid.
Protocol 2.1: Synthesis of 3-(Trifluoromethoxy)benzyl alcohol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium hydroxide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 66-70°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure.
-
Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethoxy)benzyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure alcohol.
Protocol 2.2: Synthesis of TFM-Pyrethroid
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(trifluoromethoxy)benzyl alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add chrysanthemoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography to yield TFM-Pyrethroid. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Action: A Neurotoxic Cascade
Pyrethroid insecticides are potent neurotoxins that act on the voltage-gated sodium channels of nerve cells.[5][10][11][12] The primary mode of action involves the disruption of normal nerve function by prolonging the open state of these channels.[5]
Signaling Pathway of Pyrethroid Toxicity
Caption: Mechanism of action of pyrethroid-like insecticides.
This prolonged influx of sodium ions leads to a state of hyperexcitability in the neuron, causing repetitive nerve discharges and ultimately leading to paralysis and death of the insect.[5] The presence of the trifluoromethoxy group in TFM-Pyrethroid is hypothesized to enhance its binding affinity to the sodium channel and increase its resistance to metabolic breakdown, thereby potentiating its insecticidal activity.
Bioassay Protocols for Efficacy Evaluation
The following protocols provide standardized methods for assessing the insecticidal activity of the newly synthesized TFM-Pyrethroid against two economically and medically important insect pests.
Protocol 4.1: Mosquito Larvicidal Bioassay (Aedes aegypti)
This protocol is adapted from standard larvicidal bioassay methods and is designed to determine the lethal concentration (LC₅₀ and LC₉₀) of the test compound.[4][13][14][15][16]
Materials:
-
Third to fourth-instar larvae of Aedes aegypti.
-
TFM-Pyrethroid stock solution (e.g., 1000 ppm in acetone or DMSO).
-
Disposable cups (100-200 mL).
-
Deionized or tap water.
-
Pipettes.
-
Larval food (e.g., finely ground fish flakes).
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the TFM-Pyrethroid stock solution in water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). A negative control (water with the same concentration of solvent used for the stock solution) must be included.
-
Assay Setup: To each labeled cup, add 99 mL of water. Then, add 1 mL of the appropriate test solution or control solution to each cup.
-
Introduction of Larvae: Carefully transfer 20-25 third- or fourth-instar larvae into each cup.
-
Incubation: Maintain the cups at 25 ± 2°C with a 12:12 hour light:dark cycle. A small amount of larval food can be added to each cup.
-
Mortality Assessment: Record the number of dead and moribund larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are unable to move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ and LC₉₀ values using probit analysis.[4]
Table 1: Representative Data for Mosquito Larvicidal Bioassay
| Concentration (ppm) | Number of Larvae | Dead Larvae (24h) | % Mortality (Corrected) |
| Control | 100 | 2 | 0 |
| 0.01 | 100 | 12 | 10.2 |
| 0.1 | 100 | 45 | 43.9 |
| 1 | 100 | 88 | 87.8 |
| 10 | 100 | 100 | 100 |
| 100 | 100 | 100 | 100 |
Protocol 4.2: Aphid Contact Bioassay (Aphis gossypii)
This protocol assesses the contact toxicity of TFM-Pyrethroid to adult aphids.
Materials:
-
Adult Aphis gossypii (cotton aphids).
-
Host plants (e.g., cotton or cucumber seedlings).
-
TFM-Pyrethroid stock solution.
-
Spray tower or handheld sprayer.
-
Petri dishes with agar beds.
-
Leaf discs from host plants.
-
Fine paintbrush.
Procedure:
-
Preparation of Test Plants/Leaf Discs: For whole plant assays, spray seedlings with different concentrations of the test compound until runoff. For leaf disc assays, place leaf discs on an agar bed in Petri dishes and treat with a known volume and concentration of the test solution.[17]
-
Aphid Infestation: After the treated surfaces have dried, carefully transfer 10-20 adult aphids onto each plant or leaf disc using a fine paintbrush.[17][18]
-
Incubation: Maintain the bioassay units at 22 ± 2°C with a 16:8 hour light:dark cycle.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours post-infestation.
-
Data Analysis: Calculate the percentage mortality and determine the LC₅₀ and LC₉₀ values as described in Protocol 4.1.
Conclusion and Future Directions
This compound is a highly valuable intermediate for the synthesis of novel pesticides. The hypothetical TFM-Pyrethroid serves as a representative example of how this building block can be incorporated into a known insecticidal scaffold. The enhanced physicochemical properties imparted by the trifluoromethoxy group are expected to translate into improved biological activity. The provided protocols offer a robust framework for the synthesis and bio-evaluation of such compounds.
Future work should focus on expanding the range of insect pests tested to determine the full spectrum of activity of TFM-Pyrethroid and other derivatives. Structure-activity relationship (SAR) studies, involving modifications to both the cyclopropane and alcohol moieties of the pyrethroid scaffold, will be crucial for optimizing insecticidal potency and selectivity. Furthermore, investigating the potential for synergistic interactions with other pesticides or synergists like piperonyl butoxide could lead to the development of more effective and sustainable pest management solutions.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 5. Pyrethroid - Wikipedia [en.wikipedia.org]
- 6. An overview of pyrethroid insecticides [journal.hep.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. nbinno.com [nbinno.com]
- 10. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. innovationtoimpact.org [innovationtoimpact.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Strategic Incorporation of the 3-(Trifluoromethoxy)benzyl Moiety into Complex Molecules
As a Senior Application Scientist, this guide provides an in-depth exploration of 3-(Trifluoromethoxy)benzyl chloride, a pivotal reagent in modern medicinal chemistry. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
The trifluoromethoxy (-OCF3) group is a highly sought-after functional moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound serves as a key building block for introducing this valuable group, acting as a potent electrophile for benzylation reactions.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its safe and effective use. This compound (also known as 1-(Chloromethyl)-3-(trifluoromethoxy)benzene) is a colorless to light yellow liquid.
| Property | Value | Source |
| CAS Number | 89807-43-2 | |
| Molecular Formula | C₈H₆ClF₃O | |
| Molecular Weight | 210.58 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 95 - 97 °C @ 60 mmHg | [2] |
| Density | ~1.250 g/mL | [2] |
| Flash Point | 48 °C / 118.4 °F | [2] |
Safety & Handling: this compound is a combustible and corrosive liquid that causes severe skin burns and eye damage.[2][3] It is also a lachrymator.[3][4] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[2]
-
Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.[2][4] Avoid breathing vapors or mist.[2]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[2]
-
Storage: Store locked up in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., Nitrogen).[2][5]
Core Application: Nucleophilic Substitution (Sₙ2 Benzylation)
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The benzylic carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent aromatic ring and the chloride leaving group. This allows for the formation of C-N, C-O, and C-S bonds, which are fundamental linkages in a vast number of active pharmaceutical ingredients (APIs).
Protocol 1: N-Alkylation of Primary and Secondary Amines
The formation of a C-N bond via N-alkylation is one of the most common transformations in drug synthesis. This protocol provides a robust method for the mono-benzylation of amines.
Principle: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[6]
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| Primary or Secondary Amine | Reagent Grade, ≥98% | Nucleophile |
| This compound | Reagent Grade, ≥98% | Electrophile |
| Potassium Carbonate (K₂CO₃) or DIPEA | Anhydrous | Base |
| Acetonitrile (MeCN) or DMF | Anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Brine | Saturated Aqueous | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Silica Gel | 230-400 mesh | Chromatography Stationary Phase |
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq). The choice of base is critical; inorganic bases like K₂CO₃ are easily filtered off, while liquid organic bases like DIPEA ensure homogeneity but require removal during work-up.
-
Stir the mixture at room temperature for 10 minutes.
-
Addition of Electrophile: Slowly add this compound (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may occur; for highly reactive amines, cooling the mixture to 0 °C before addition is recommended to control the reaction rate and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours.[7] Monitor the disappearance of the starting materials by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter off any inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x). This removes the base and any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[7]
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
The synthesis of aryl-benzyl ethers is a cornerstone of medicinal chemistry, and this protocol outlines an efficient approach using this compound.
Principle: This is a classic Williamson ether synthesis. A base is used to deprotonate the weakly acidic phenol, forming a highly nucleophilic phenoxide anion. This anion then displaces the chloride from this compound in an Sₙ2 reaction to form the desired ether. The choice of a moderately strong base is key to ensure complete deprotonation without causing decomposition of the benzyl chloride.
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| Substituted Phenol | Reagent Grade, ≥98% | Nucleophile Precursor |
| This compound | Reagent Grade, ≥98% | Electrophile |
| Potassium Carbonate (K₂CO₃) or Cs₂CO₃ | Anhydrous | Base |
| Dimethylformamide (DMF) or Acetone | Anhydrous | Solvent |
| Diethyl Ether (Et₂O) or EtOAc | ACS Grade | Extraction Solvent |
| Sodium Hydroxide (1M aq.) | ACS Grade | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF. DMF is an excellent choice as it is a polar aprotic solvent that promotes Sₙ2 reactions.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add this compound (1.1 eq) to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive phenols, a stronger base like cesium carbonate (Cs₂CO₃) or a higher temperature may be required.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH (aq) to remove any unreacted phenol, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.
Field Insights & Troubleshooting
-
Reactivity: this compound is a reactive electrophile. It is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol. Always use anhydrous solvents and an inert atmosphere for best results.
-
Choice of Base: For N-alkylation of primary amines, over-alkylation to the tertiary amine can be a problem. Using a 1:1 stoichiometry or a slight excess of the amine can favor mono-alkylation. For O-alkylation, ensure the base is strong enough to deprotonate the phenol but not so strong that it promotes elimination or other side reactions with the benzyl chloride.
-
Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Acetone are generally preferred for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.
By leveraging these detailed protocols and understanding the chemical principles behind them, researchers can effectively and reliably incorporate the 3-(Trifluoromethoxy)benzyl group, accelerating the development of novel and complex drug molecules.
References
Troubleshooting & Optimization
Optimizing yield and purity in 3-(Trifluoromethoxy)benzyl chloride synthesis
Welcome to the technical support center for the synthesis of 3-(trifluoromethoxy)benzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Introduction
This compound is a critical intermediate in the pharmaceutical and agrochemical industries, valued for its trifluoromethoxy group which imparts unique properties such as enhanced lipophilicity and metabolic stability to target molecules.[1] Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide will explore the common synthetic routes, address potential pitfalls, and provide detailed protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary industrial routes are the free-radical chlorination of 3-(trifluoromethoxy)toluene and the chlorination of 3-(trifluoromethoxy)benzyl alcohol. The choice of method often depends on the starting material availability, scale of the reaction, and the desired purity profile.
Q2: I am seeing significant amounts of dichlorinated and trichlorinated byproducts. What is the likely cause?
A2: Over-chlorination is a common issue in the free-radical chlorination of toluenes. This is typically caused by an excess of the chlorinating agent, prolonged reaction times, or high reaction temperatures. Careful control of stoichiometry and reaction conditions is crucial.
Q3: My final product is a pale yellow liquid. Is this normal?
A3: While the pure compound is typically a colorless liquid, a pale yellow coloration can be common in crude products due to the presence of impurities or degradation products.[1] Purification via vacuum distillation is recommended to obtain a colorless product.
Q4: What are the main safety precautions I should take when handling this compound?
A4: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety data sheet (SDS) should always be consulted before handling.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low Yield
Q: My reaction yield is consistently low when using thionyl chloride to chlorinate 3-(trifluoromethoxy)benzyl alcohol. What could be the problem?
A: Low yields in this reaction can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present, you may need to increase the reaction time or temperature.
-
Degradation of Product: Benzyl chlorides can be susceptible to hydrolysis, especially in the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Side Reactions: The formation of sulfonate esters or other byproducts can reduce the yield of the desired chloride. The addition of a base like pyridine can help to drive the reaction towards the desired product by neutralizing the HCl generated.[2][3]
-
Workup Losses: Ensure efficient extraction of the product during the workup. Multiple extractions with a suitable organic solvent will minimize losses.
Purity Issues
Q: I am observing an impurity with a similar retention time to my product in the GC-MS analysis. What could it be?
A: A common impurity with a similar polarity and boiling point to benzyl chlorides is the corresponding benzyl alcohol starting material. If the reaction has not gone to completion, you will see the starting alcohol in your crude product. Other possibilities include:
-
Dibenzyl ether: This can form via a side reaction, especially if the reaction is heated for an extended period.
-
Over-chlorinated products: In the case of synthesis from 3-(trifluoromethoxy)toluene, you may have small amounts of the dichlorinated species.
Q: How can I effectively remove the unreacted 3-(trifluoromethoxy)benzyl alcohol from my final product?
A: Separation of the benzyl alcohol from the benzyl chloride can be challenging due to their similar physical properties.
-
Aqueous Wash: A careful aqueous workup can help to remove some of the more polar alcohol. Washing the organic layer with a dilute sodium bicarbonate solution followed by brine is recommended.
-
Chromatography: While difficult, column chromatography with a carefully selected solvent system can be effective. A less polar eluent may improve separation.
-
Vacuum Distillation: A fractional vacuum distillation is often the most effective method for separating the product from the higher-boiling alcohol.
Reaction Control
Q: The reaction is very exothermic and difficult to control. What can I do?
A: Exothermic reactions require careful management of the rate of addition of reagents and temperature.
-
Slow Addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise to the solution of the alcohol at a low temperature (e.g., 0 °C) using an ice bath.
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat and maintain a uniform temperature throughout the reaction mixture.
-
Solvent Choice: Using a suitable solvent can help to moderate the reaction temperature.
Experimental Protocols
Protocol 1: Synthesis from 3-(Trifluoromethoxy)benzyl Alcohol using Thionyl Chloride
This protocol describes the conversion of 3-(trifluoromethoxy)benzyl alcohol to the corresponding chloride using thionyl chloride.
Materials:
-
3-(Trifluoromethoxy)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-(trifluoromethoxy)benzyl alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes. If using pyridine, it can be added to the alcohol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 3-(Trifluoromethoxy)benzyl alcohol |
| Reagent | Thionyl Chloride |
| **Stoichiometry (Alcohol:SOCl₂) ** | 1 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | > 90% |
| Purity (after distillation) | > 98% |
Protocol 2: Free-Radical Chlorination of 3-(Trifluoromethoxy)toluene
This protocol outlines the synthesis via photochemical chlorination of the benzylic position of 3-(trifluoromethoxy)toluene.
Materials:
-
3-(Trifluoromethoxy)toluene
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
UV lamp (if using photochemical initiation)
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethoxy)toluene and the radical initiator (e.g., AIBN) in CCl₄.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the mixture.
-
Irradiate the mixture with a UV lamp while stirring at reflux.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reaction Mechanisms and Key Intermediates
Chlorination of Alcohols with Thionyl Chloride
The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. The subsequent step can follow two main pathways depending on the reaction conditions:
-
Sₙi (Internal Nucleophilic Substitution): In the absence of a base, the reaction often proceeds with retention of configuration via a tight ion pair.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the pyridine attacks the sulfur atom, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion, leading to inversion of configuration.[2][3]
Caption: Reaction pathways for alcohol chlorination with thionyl chloride.
Data Presentation
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 4H, Ar-H), 4.58 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃) | δ ~149.5 (q, J=1.9 Hz, C-OCF₃), ~138.5 (C-CH₂Cl), ~130.5, ~129.0, ~123.0, ~119.5 (Ar-C), ~120.5 (q, J=257 Hz, CF₃), ~45.5 (CH₂Cl) |
| ¹⁹F NMR (CDCl₃) | δ ~ -58.0 (s) |
| GC-MS (EI) | Key fragments (m/z): 210/212 (M⁺), 175 (M⁺ - Cl), 145 (M⁺ - Cl - OCF₂) |
Note: Exact chemical shifts and fragmentation patterns may vary slightly depending on the instrument and conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 3-(Trifluoromethoxy)benzyl Chloride
Welcome to the technical support center for the purification of crude 3-(Trifluoromethoxy)benzyl chloride (CAS No. 89807-43-2). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process. Our goal is to equip you with the expertise to troubleshoot common issues and optimize your purification strategy.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities typically arise from the starting materials or side reactions during synthesis, which often involves the chlorination of 3-(trifluoromethoxy)toluene. Common impurities include:
-
Unreacted Starting Material: 3-(Trifluoromethoxy)toluene.
-
Hydrolysis Product: 3-(Trifluoromethoxy)benzyl alcohol, formed by reaction with residual water.
-
Oxidation Product: 3-(Trifluoromethoxy)benzaldehyde.
-
Over-chlorinated Species: Dichlorinated and trichlorinated byproducts.
-
Ether Impurity: Bis(3-(trifluoromethoxy)benzyl) ether, formed from the reaction of the product with the benzyl alcohol impurity.
-
Acidic Residues: Hydrogen chloride (HCl) is a common byproduct that can catalyze degradation.
Q2: What are the primary challenges when purifying this compound?
A2: The main challenges are rooted in the compound's reactivity and physical properties:
-
Thermal Instability: Like many benzyl chlorides, this compound can decompose or polymerize at elevated temperatures. This is often catalyzed by acidic or metallic impurities[1].
-
Hydrolysis: The benzyl chloride functional group is susceptible to hydrolysis, converting it to the corresponding benzyl alcohol. This is exacerbated by the presence of water, especially at higher temperatures.
-
Lachrymatory Nature: This compound is a potent lachrymator (tear-inducing agent) and is corrosive. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood[2].
Q3: Which analytical methods are recommended to assess purity?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both identifying and quantifying volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile byproducts[1][3].
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Product is dark and polymerizes upon heating for distillation.
-
Probable Cause: This is a classic sign of acidic impurities (e.g., residual HCl) or metal contaminants catalyzing thermal decomposition and polymerization[1][4].
-
Solution:
-
Neutralizing Wash: Before any heating, wash the crude product thoroughly. Transfer the crude material to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release the CO₂ gas produced. Continue washing until the gas evolution ceases. This step is critical to neutralize any dissolved HCl[1][4].
-
Aqueous & Brine Wash: After the bicarbonate wash, wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any remaining base and dissolved salts.
-
Thorough Drying: Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Ensure sufficient time for complete drying, as residual water will cause hydrolysis during distillation.
-
Use Clean Glassware: Ensure all distillation glassware is meticulously cleaned and dried to prevent introducing metal contaminants.
-
Issue 2: Significant evolution of HCl gas is observed during distillation.
-
Probable Cause: This indicates either thermal decomposition of the benzyl chloride or hydrolysis due to incomplete drying[1]. The trifluoromethoxy group itself is generally stable under these conditions, but the benzyl chloride moiety is not[5][6].
-
Solution:
-
Ensure Complete Drying: This is the most critical step. After washing, ensure the product is dried over a suitable agent for at least 30-60 minutes before filtration and distillation.
-
Utilize Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, thereby minimizing the thermal stress on the molecule. This is the single most effective way to prevent decomposition[1][4].
-
Issue 3: Poor separation of an impurity during flash column chromatography.
-
Probable Cause: An impurity is co-eluting with the product. A common culprit is 3-(Trifluoromethoxy)benzyl alcohol, which can have a similar polarity to the benzyl chloride, leading to close Rf values[1].
-
Solution:
-
Optimize Solvent System: The key to chromatographic separation is finding the right mobile phase. Since this compound is relatively non-polar, start with a high percentage of a non-polar solvent like hexanes or heptane and a small percentage of a more polar solvent like ethyl acetate or dichloromethane. A less polar eluent system will generally improve separation from the more polar benzyl alcohol impurity.
-
Gradient Elution: If isocratic elution fails, a shallow solvent gradient can effectively resolve closely eluting spots.
-
Pre-Chromatography Workup: Ensure the pre-distillation washing and drying steps have been performed. A clean, dry, and neutral crude product will behave more predictably on the silica column.
-
Experimental Protocols
Protocol 1: Pre-Distillation Workup (Acid and Water Removal)
This protocol is essential for preparing the crude product for distillation or chromatography.
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release CO₂. Once gas evolution subsides, shake vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then brine.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (approx. 10% of the liquid volume) and swirl.
-
Let the mixture stand for at least 30 minutes to ensure complete drying.
-
Filter the dried liquid through a fluted filter paper or a Büchner funnel into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying thermally sensitive compounds.
| Parameter | Recommended Value / Condition | Rationale |
| Apparatus | Fractional distillation setup with a short Vigreux column | Provides a good balance between separation efficiency and speed, minimizing residence time at high temperatures. |
| Pressure | 1-15 mmHg | To significantly lower the boiling point and prevent thermal decomposition. |
| Estimated Boiling Point | 70-90 °C at 12-15 mmHg | Based on data for structurally similar compounds like 3-(trifluoromethyl)benzyl chloride (70 °C/12 mmHg) and 1-chloromethoxy-3-trifluoromethylbenzene (88-90 °C/15 mmHg)[1]. |
| Bath Temperature | ~20-30 °C above the expected vapor temperature | Provides a stable and controlled heating source. |
| Procedure | 1. Assemble the dry distillation apparatus and ensure all joints are properly sealed. 2. Add the dried crude product to the distillation flask. 3. Slowly reduce the pressure using a vacuum pump. 4. Once the target pressure is stable, begin heating the distillation flask. 5. Discard a small forerun fraction, which may contain lower-boiling impurities. 6. Collect the main fraction at a stable temperature and pressure. 7. Stop the distillation before the flask runs completely dry to prevent the formation of non-volatile, potentially unstable residues. |
Visualizing the Purification Workflow
The following diagram outlines the logical steps and decision points in the purification process.
Caption: Logical flow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 705-29-3 Cas No. | 3-(Trifluoromethyl)benzyl chloride | Matrix Scientific [matrixscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Managing Byproducts in the Chlorination of 3-(Trifluoromethoxy)toluene
Welcome to the technical support center for the electrophilic chlorination of 3-(trifluoromethoxy)toluene. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution (EAS) reaction. As scientists, we understand that achieving high yield and purity is paramount. The primary challenge in this synthesis is not the reaction itself, but the management of closely related byproducts, particularly positional isomers and over-chlorinated species.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering a troubleshooting framework grounded in chemical principles. We will explore how to diagnose and resolve common issues, ensuring your synthesis is both efficient and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation
This section addresses the fundamental "why" behind the formation of common impurities during the chlorination of 3-(trifluoromethoxy)toluene.
Q1: What are the primary products and byproducts I should expect from this reaction?
In an electrophilic aromatic substitution, the existing substituents on the benzene ring dictate where the incoming electrophile (in this case, Cl+) will attach.[1][2] Your starting material, 3-(trifluoromethoxy)toluene, has two directing groups:
-
Methyl Group (-CH₃) at C1: This is an activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[3][4]
-
Trifluoromethoxy Group (-OCF₃) at C3: This group is strongly electron-withdrawing due to the fluorine atoms, making it deactivating overall. However, the oxygen's lone pairs can participate in resonance, directing incoming electrophiles to its ortho (C2, C4) and para (C6) positions.[5]
The directing effects of both groups are synergistic, strongly favoring substitution at positions 2, 4, and 6. Therefore, you should expect a mixture of three primary monochlorinated isomers:
-
2-Chloro-3-(trifluoromethoxy)toluene
-
4-Chloro-3-(trifluoromethoxy)toluene
-
6-Chloro-3-(trifluoromethoxy)toluene
Beyond these isomers, you may also encounter dichlorinated products if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.
Q2: My reaction yields a mixture of monochlorinated isomers. How can I control the ratio to favor one specific product?
Achieving high regioselectivity is the central challenge. The final isomer ratio is a product of both electronic and steric effects, which can be influenced by reaction conditions. While the electronic directing effects of the -CH₃ and -OCF₃ groups pre-dispose the formation of a mixture, you can manipulate the conditions to favor a specific isomer. Key factors include:
-
Catalyst Choice: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃, SbCl₃) complexes with the chlorinating agent to generate the electrophile.[1] The size and nature of the catalyst can influence the transition state, sometimes favoring one position over another due to steric hindrance.
-
Temperature: Lower reaction temperatures generally lead to higher selectivity. At higher temperatures, there is enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a more varied product mixture.[3][6]
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediate (the sigma complex) formed during the reaction, subtly affecting the isomer distribution.
Q3: I'm observing significant amounts of dichlorinated byproducts. What is the cause and how can I prevent this?
The formation of dichlorinated species is a classic example of over-reaction. The monochlorinated product is itself an aromatic ring that can undergo a second chlorination. Although the first chlorine atom is deactivating, under forcing conditions (e.g., high temperature, long reaction time, or excess chlorinating agent), this second reaction will occur.[7][8]
To prevent this, you must carefully control the reaction stoichiometry. The best practice is to use the chlorinating agent as the limiting reagent (typically 1.0 to 1.05 equivalents) and to monitor the reaction's progress closely.
Q4: Can the material of my reactor vessel influence the reaction outcome?
Yes, absolutely. Many common chlorination catalysts are Lewis acids, but it's important to recognize that dissolved metals from the reactor itself can also have a catalytic effect. For instance, if you are using a steel reactor, dissolved iron can act as a Lewis acid catalyst.[6] This unintended catalysis can interfere with the selectivity provided by your chosen catalyst system and may lead to inconsistent ortho:para ratios.[6] For sensitive or small-scale reactions, using an all-glass reaction vessel is recommended to eliminate this variable.[6]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This guide provides a systematic approach to resolving common experimental issues.
Workflow for Troubleshooting Poor Regioselectivity
This diagram outlines the decision-making process when faced with an unfavorable isomer ratio.
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 1: Low Yield of the Desired Monochloro-Isomer
-
Potential Cause: Incomplete reaction or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the chlorinating agent has not degraded and that the solvent is anhydrous, as water can deactivate many Lewis acid catalysts.
-
Increase Catalyst Loading: In some cases, catalyst deactivation can stall the reaction. A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be required.
-
Monitor the Reaction: Use Gas Chromatography (GC) or HPLC to track the consumption of the starting material. If the reaction stalls, it points to a reagent or catalyst issue. If it proceeds but produces byproducts, the issue is selectivity.
-
Issue 2: Difficulty in Separating Isomers Post-Reaction
-
Potential Cause: The boiling points and polarities of the 2-, 4-, and 6-chloro isomers are often very similar, making separation challenging.
-
Troubleshooting Steps:
-
Analytical Method Development: Before attempting a large-scale purification, develop a robust analytical method to quantify the isomer ratio. Gas chromatography is often highly effective for separating positional isomers of halogenated compounds.[9][10]
-
Evaluate Purification Techniques:
-
Fractional Distillation: Only viable if there is a significant difference in boiling points (>10-15 °C), which is unlikely for these isomers.[11]
-
Preparative HPLC/Flash Chromatography: This is the most common and effective laboratory method. Different stationary phases can provide the necessary selectivity. Columns with Phenyl or Pentafluorophenyl (PFP) phases often show unique selectivity for halogenated aromatics.[10]
-
Crystallization: If the desired isomer is the major product and is a solid at room temperature, fractional crystallization from an appropriate solvent system can be an effective and scalable purification method.[11]
-
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough safety review before conducting any chemical reaction.
Protocol 1: General Procedure for Chlorination
This protocol provides a baseline for optimization.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/outlet (connected to a scrubber containing a sodium thiosulfate solution), add 3-(trifluoromethoxy)toluene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.05 eq) to the solution.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Reagent Addition: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) dropwise via a syringe pump over 30-60 minutes. Maintain the internal temperature throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Take small aliquots at regular intervals (e.g., every 30 minutes), quench them in a vial containing water and a small amount of diethyl ether, and analyze the organic layer by GC to monitor the conversion of starting material and the formation of products.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into ice-cold water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Analytical GC Method for Isomer Quantification
This method is crucial for diagnosing issues and guiding optimization.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column is recommended. A DB-1701 or a column with a PFP phase often provides good resolution for halogenated isomers.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/minute to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) before injection.
Data Interpretation: The relative peak areas in the chromatogram will provide a quantitative measure of the isomer ratio in your crude product, guiding your troubleshooting efforts.
Data Summary: Physicochemical Properties of Isomers
The ability to separate isomers is dictated by their physical properties. While exact data may vary, the trends are informative.
| Compound | Predicted Boiling Point (°C) | Polarity | Separation Challenge |
| 2-Chloro-3-(trifluoromethoxy)toluene | ~180-190 | Similar | High |
| 4-Chloro-3-(trifluoromethoxy)toluene | ~180-190 | Similar | High |
| 6-Chloro-3-(trifluoromethoxy)toluene | ~180-190 | Similar | High |
Note: Boiling points are estimates. The key takeaway is their similarity, which makes fractional distillation difficult and emphasizes the need for chromatographic separation.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Scaling Up Organometallic Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for scaling up reactions involving highly reactive organometallic compounds. This guide is structured to provide direct, actionable advice for overcoming the significant challenges encountered when transitioning these sensitive reactions from the laboratory bench to pilot and production scales. Using the archetypal Grignard reaction as our primary example, we will explore common failure points and provide robust troubleshooting strategies grounded in chemical engineering principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why do Grignard reactions, which are successful at the lab scale, often fail or underperform upon scale-up?
A1: The primary reason lies in the non-linear scaling of physical parameters. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[1][2] This fundamentally impacts heat transfer, making it much harder to dissipate the intense heat generated by the exothermic Grignard formation.[3][4] Inadequate heat removal can lead to localized "hot spots," promoting side reactions like Wurtz coupling and reducing yield and purity.[5][6] Furthermore, achieving effective mixing to ensure uniform temperature and reagent concentration becomes significantly more challenging in larger vessels.[7][8]
Q2: What are the most critical safety hazards when scaling up Grignard reactions?
A2: The principal hazards are thermal runaway and the pyrophoric nature of the reagents.[3][9][10] A thermal runaway can occur if the reaction's heat generation rate exceeds the reactor's cooling capacity, potentially leading to over-pressurization and catastrophic failure.[3] This risk is magnified by the common issue of a delayed reaction initiation, which can cause a dangerous accumulation of unreacted alkyl halide.[3] Additionally, Grignard reagents can ignite spontaneously on contact with air or moisture, a risk that increases with the larger quantities being handled at scale.[10][11]
Q3: How does the choice of solvent impact the scalability of a Grignard reaction?
A3: Solvent choice is critical for both reaction success and process safety at scale.[12] Ethers like THF and 2-MeTHF are common due to their ability to solvate the Grignard reagent. However, their low boiling points and flash points present significant fire hazards.[10] On a larger scale, you must also consider the solvent's ability to dissolve all reactants and intermediates to prevent precipitation, which can foul equipment and impede mixing.[13][14] The solvent's properties also influence work-up, as some, like THF, are water-miscible, which can complicate extractions and lead to emulsion formation.[12]
Troubleshooting Guides
This section provides in-depth, question-and-answer guides to address specific problems you may encounter during scale-up.
Category 1: Reaction Initiation & Control
Q: My Grignard reaction is difficult to initiate in the 100L reactor, unlike in the lab. What can I do to ensure a controlled start-up?
A: Difficulty with initiation at scale is a common and dangerous problem. It often stems from the relatively smaller surface area of magnesium available and the difficulty in achieving the localized heating that often kick-starts the reaction in the lab.
Causality: The magnesium surface is typically passivated by a layer of magnesium oxide, which must be breached for the reaction to begin.[15] In a large, cold reactor, the initial charge of alkyl halide can become too dilute to initiate the reaction effectively, leading to a dangerous accumulation of reactant.[3]
Troubleshooting Steps & Solutions:
-
Magnesium Activation: Ensure the magnesium turnings are properly activated. While adding a crystal of iodine is common in the lab, at scale, consider using activators like 1,2-dibromoethane, which provides a clear visual cue (ethylene bubbling) of magnesium activity.[15][16]
-
Controlled Hot Spot Creation: Use the reactor's heating jacket to warm a small portion of the initial solvent and magnesium charge before adding any alkyl halide. This can provide the necessary activation energy.
-
Use of an "Entrainer": Add a small amount of a pre-formed Grignard reagent to the initial magnesium slurry. This will help to clean the magnesium surface and facilitate the initiation of the main reaction.
-
Real-Time Monitoring with PAT: The most robust solution is to use Process Analytical Technology (PAT), such as an in-situ FTIR probe.[3][17] By monitoring the concentration of the alkyl halide in real-time, you can definitively confirm that the reaction has initiated before proceeding with the main addition.[3] This prevents the accumulation of unreacted starting material, which is a primary cause of thermal runaway events.[3][17]
Category 2: Heat Transfer & Exotherm Management
Q: I'm observing a significant increase in the Wurtz coupling byproduct (R-R) at the pilot scale. My lab-scale reaction was clean. Why is this happening and how can I fix it?
A: This is a classic symptom of inadequate heat and mass transfer. The formation of the Wurtz byproduct is highly temperature-dependent and is favored when localized concentrations of the alkyl halide are high.[6]
Causality: As reactor size increases, the surface area available for heat transfer does not keep pace with the increasing volume (heat generation).[1][2] This leads to poor heat removal, causing internal temperatures to be much higher than what the jacket temperature reading suggests. Simultaneously, poor mixing can lead to regions of high alkyl halide concentration, especially near the addition point. This combination of high local temperature and high reactant concentration accelerates the undesired Wurtz coupling side reaction.[6]
Troubleshooting Steps & Solutions:
-
Control the Addition Rate: This is your primary control lever. Slow down the feed rate of the alkyl halide to ensure that the heat generated can be effectively removed by the cooling system. The addition should be slow enough that you do not see a rapid, sustained increase in the batch temperature.
-
Improve Agitation: Ensure your agitation is sufficient to provide good mixing and prevent localized concentration gradients.[18][19] The goal is to quickly disperse the added reagent throughout the reaction mass. You may need to evaluate the impeller type and agitation speed for your specific reactor geometry. Turbine mixers are often effective for promoting turbulence and mass transfer.[19]
-
Sub-surface Addition: Introduce the alkyl halide below the surface of the reaction mixture, close to the impeller. This promotes rapid dispersion and minimizes localized overheating at the surface.
-
Perform a Calorimetry Study: Before scaling up, a reaction calorimetry study is essential to determine the precise heat of reaction.[3][20] This data allows you to calculate the required cooling capacity for the production-scale reactor and to model a safe addition profile.[20]
Data Presentation: Scale-Up Parameter Comparison
| Parameter | 1L Lab Reactor | 100L Pilot Reactor | Key Scale-Up Implication |
| Volume (V) | 1 L | 100 L | 100x increase |
| Heat Transfer Area (A) | ~0.06 m² | ~1.5 m² | Only a ~25x increase |
| A/V Ratio | ~60 m⁻¹ | ~15 m⁻¹ | 4x decrease in relative cooling ability[1] |
| Typical Mixing Time | 10-30 seconds | Several minutes | Slower dispersion of reagents and heat[21] |
Category 3: Post-Reaction Work-Up & Purification
Q: During the aqueous quench of my large-scale Grignard reaction, I'm forming a thick, unmanageable emulsion that makes phase separation impossible. How can I prevent this?
A: Emulsion formation is a frequent and frustrating issue during the work-up of large-scale Grignard reactions.
Causality: The quench process generates fine, gelatinous magnesium salts (e.g., Mg(OH)Br) that act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.[5] The vigorous agitation required in large reactors can exacerbate this problem.
Troubleshooting Steps & Solutions:
-
Reverse Addition Quench: Instead of adding water or acid to the reaction mixture, slowly add the Grignard solution to a well-stirred, cooled aqueous acid solution (e.g., 10% HCl or NH₄Cl). This ensures that the magnesium salts are formed in an environment where they are immediately soluble, preventing the formation of the problematic precipitate.
-
Use of Saturated Brine: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The high ionic strength of the brine increases the density of the aqueous phase and dehydrates the organic layer, promoting phase separation.[5]
-
Filtration Aid: If a precipitate is unavoidable, consider adding a filter aid like Celite® to the mixture before filtration. This creates a more porous filter cake and can prevent clogging.
-
Temperature Control: Perform the quench at a low temperature (0-10 °C). This can help to control the exotherm of the quench and may result in the formation of more crystalline, easily filterable salts.
Experimental Protocols
Protocol 1: Safe Initiation Using In-Situ FTIR Monitoring
This protocol describes a self-validating system for ensuring reaction initiation before the main reagent addition.
-
Reactor Setup: Equip the reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an in-situ FTIR probe (e.g., Mettler-Toledo ReactIR).
-
Inerting: Thoroughly purge the reactor with dry, inert gas (Nitrogen or Argon) to remove all traces of moisture and oxygen.[6][15]
-
Initial Charge: Charge the reactor with anhydrous solvent (e.g., THF) and magnesium turnings. Begin agitation.
-
Baseline Spectrum: Record a baseline FTIR spectrum of the solvent and magnesium.
-
Initiation Charge: Add a small portion (~5%) of the total alkyl halide charge to the reactor.
-
Monitoring: Begin monitoring the FTIR spectrum in real-time. Track the characteristic peak of the C-Halogen bond of your starting material.
-
Confirmation of Initiation: Initiation is confirmed ONLY when the FTIR probe shows a decrease in the intensity of the alkyl halide peak.[3][17] A corresponding rise in the batch temperature should also be observed.
-
Proceed with Addition: Once initiation is unequivocally confirmed, proceed with the controlled, slow addition of the remaining alkyl halide, ensuring the temperature remains within the desired range. If the alkyl halide peak does not decrease, the reaction has not started. DO NOT add more alkyl halide.[3]
Visualization & Workflows
Diagram 1: Troubleshooting Failed Grignard Initiation
This decision tree illustrates the logical steps to diagnose and solve a failed reaction initiation at scale.
Caption: Decision tree for troubleshooting Grignard initiation failure.
Diagram 2: Impact of Scale on Reaction Selectivity
This diagram shows the relationship between key scale-up parameters and the formation of the undesired Wurtz byproduct.
Caption: Relationship between scale-up factors and side product formation.
References
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. mt.com [mt.com]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. benchchem.com [benchchem.com]
- 12. catsci.com [catsci.com]
- 13. thesolubilitycompany.com [thesolubilitycompany.com]
- 14. sdlookchem.com [sdlookchem.com]
- 15. benchchem.com [benchchem.com]
- 16. homework.study.com [homework.study.com]
- 17. mt.com [mt.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. zeroinstrument.com [zeroinstrument.com]
- 20. mt.com [mt.com]
- 21. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(Trifluoromethoxy)benzyl Chloride
Welcome to the technical support center for the synthesis of 3-(trifluoromethoxy)benzyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to resolve common experimental hurdles by understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing very low conversion of 3-(trifluoromethoxy)toluene. What is the most common reason for this?
A1: The most frequent cause of low conversion is an issue with the initiation of the reaction. If you are using a free-radical pathway with an initiator like AIBN or benzoyl peroxide, ensure it is not expired and has been stored correctly. For photochemical reactions, inconsistent light source intensity or incorrect wavelength can be the problem. If using a Lewis acid-catalyzed route with thionyl chloride, the catalyst may be deactivated by moisture in the reagents or solvent.
Q2: I am observing a significant amount of dichlorinated and trichlorinated byproducts. How can I improve selectivity for the monochlorinated product?
A2: Over-chlorination is a common issue. To enhance selectivity for this compound, you should use the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) as the limiting reagent. A slight excess of 3-(trifluoromethoxy)toluene can also favor monochlorination. Additionally, running the reaction at a lower temperature can increase selectivity, as the activation energy for the second chlorination is higher.[1][2]
Q3: My N-Chlorosuccinimide (NCS) reagent is yellowish. Is it still usable?
A3: A yellowish tint in NCS indicates decomposition and the potential presence of free chlorine, which can lead to unpredictable side reactions and reduced yields.[3] For best results, it is highly recommended to use pure, white crystalline NCS. You can purify commercial NCS by recrystallizing it from glacial acetic acid.[3]
Q4: I am seeing byproducts that suggest chlorination on the aromatic ring instead of the benzylic position. What causes this and how can I prevent it?
A4: Ring chlorination is characteristic of an electrophilic aromatic substitution mechanism, which is often catalyzed by Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[4] This can occur if your starting materials or glassware are contaminated with these metals. In contrast, benzylic chlorination proceeds via a free-radical mechanism, which is promoted by heat or light.[4] Ensure your reaction is performed under strict free-radical conditions (with a radical initiator or UV light) and that your setup is free from Lewis acid contaminants.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Reaction Yields
Low yields can be a frustrating roadblock. The following guide provides a systematic approach to identifying and rectifying the root cause.
Potential Cause 1: Ineffective Radical Initiation
In free-radical chlorination, the reaction hinges on the efficient generation of radicals from an initiator or a photochemical source.
-
Troubleshooting Steps for Chemical Initiators (AIBN, Benzoyl Peroxide):
-
Verify Initiator Quality: Use a fresh, properly stored batch of the initiator. Peroxides can degrade over time, and AIBN is sensitive to temperature.
-
Optimize Initiator Concentration: Typically, 1-5 mol% of the initiator relative to the substrate is sufficient. Too little may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.
-
Ensure Correct Temperature: Each initiator has an optimal temperature range for decomposition to generate radicals. AIBN decomposes above 65°C, while benzoyl peroxide requires higher temperatures (half-life of ~30 minutes at 92°C).[5] Operating below the optimal temperature will result in a slow rate of initiation.
-
-
Troubleshooting Steps for Photochemical Reactions:
-
Check Light Source: Ensure your lamp is functioning correctly and emitting at the appropriate wavelength to initiate the chlorinating agent. The light path should be unobstructed.
-
Maintain Consistent Temperature: Photochemical reactions can generate significant heat. Use a cooling system to maintain a consistent internal reaction temperature, as temperature fluctuations can affect reaction rates and selectivity.
-
Reactor Geometry: For reproducible results, ensure the reaction vessel allows for even irradiation of the reaction mixture.[6] Consider using a specialized photochemical reactor for better consistency.[6][7][8]
-
Potential Cause 2: Catalyst Deactivation (Lewis Acid Pathway)
When using reagents like thionyl chloride, a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is often employed.[9] These catalysts are highly susceptible to deactivation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Vigorously dry all solvents and reagents before use. Moisture will hydrolyze and deactivate the Lewis acid catalyst.
-
Use Fresh Catalyst: If the catalyst has been stored for a long time or exposed to the atmosphere, its activity may be compromised. Use a freshly opened or properly stored container.
-
Consider Catalyst Loading: While catalytic, a certain minimum amount is needed to drive the reaction. If you suspect deactivation, a modest increase in catalyst loading might overcome the issue, though this should be done cautiously to avoid side reactions.
-
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Guide 2: Optimizing Selectivity - Minimizing Byproduct Formation
The primary challenge in the chlorination of 3-(trifluoromethoxy)toluene is achieving high selectivity for the desired monochlorinated product over polychlorinated species and ring-chlorinated isomers.
Controlling Polychlorination
The formation of 3-(chloromethyl)-1-(trifluoromethoxy)benzene, 3-(dichloromethyl)-1-(trifluoromethoxy)benzene, and 3-(trichloromethyl)-1-(trifluoromethoxy)benzene is a competitive process. The desired benzyl chloride is itself a substrate for further radical chlorination.[4]
| Parameter | Recommendation for High Monoselectivity | Rationale |
| Stoichiometry | Use 3-(trifluoromethoxy)toluene in slight excess (1.1-1.5 equivalents). | Reduces the probability of a chlorine radical encountering an already chlorinated molecule. |
| Reaction Time | Monitor the reaction closely (e.g., by GC or TLC) and stop it once the starting material is mostly consumed. | Prolonged reaction times will inevitably lead to the formation of polychlorinated products. |
| Temperature | Lower temperatures generally favor monochlorination. | The activation energy for the second chlorination is typically higher. By keeping the temperature lower, you provide enough energy for the first reaction but not as much for the subsequent ones.[10] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) can offer better selectivity than gaseous chlorine. | NCS provides a low, steady concentration of the active chlorinating species, which can help to avoid over-chlorination.[11] |
Preventing Ring Chlorination
As mentioned in the FAQs, ring chlorination is indicative of an electrophilic aromatic substitution pathway. The trifluoromethoxy group is deactivating and meta-directing for electrophilic substitution, but under harsh conditions or with catalyst contamination, this side reaction can occur.
-
Experimental Protocol to Minimize Ring Chlorination:
-
Glassware Preparation: Clean all glassware with a strong oxidizing agent (e.g., piranha solution, with extreme caution, or NoChromix®) to remove any trace metal residues, then oven-dry thoroughly.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxygen-related radical species that might lead to complex side reactions.
-
Solvent Choice: Use non-polar, aprotic solvents like carbon tetrachloride or cyclohexane for free-radical reactions. Aromatic solvents can sometimes interact with chlorine radicals, altering their reactivity and selectivity.[12]
-
Relationship Between Conditions and Selectivity
Caption: Key reaction parameters influencing selectivity.
Guide 3: Advanced Catalyst Selection & Modern Approaches
For research and development settings where high purity and selectivity are paramount, several modern catalytic systems have been developed that offer advantages over traditional free-radical methods.
Copper-Catalyzed Benzylic Chlorination
Recent literature has shown that copper catalysts, in combination with oxidants like N-fluorobenzenesulfonimide (NFSI) and a chloride source (e.g., KCl), can achieve high site-selectivity for benzylic C-H chlorination.[13] This method often exhibits better selectivity compared to traditional radical-chain chlorinations.[13]
-
Advantages:
-
Higher selectivity for benzylic C-H bonds over other aliphatic C-H bonds.
-
Milder reaction conditions compared to high-temperature radical reactions.
-
Can be amenable to a wider range of functional groups.
-
-
Considerations:
-
Requires careful optimization of the copper source, ligand, oxidant, and chloride source.
-
May be more expensive than traditional methods for large-scale synthesis.
-
Photocatalysis with N-Chlorosuccinimide
Visible light photocatalysis using an organic dye (like Acr⁺-Mes) in combination with NCS has emerged as a mild and efficient method for benzylic C-H chlorination.[14] This approach is particularly effective for electron-deficient substrates.
-
Mechanism Insight: In this system, NCS provides a succinimidyl radical which is responsible for the hydrogen abstraction from the benzylic position. This is a different mechanism from the direct use of chlorine radicals and can lead to improved selectivity.
Purification of this compound
The primary impurities in the synthesis of this compound are typically unreacted starting material, polychlorinated byproducts, and potentially ring-chlorinated isomers.
-
Recommended Purification Method: Fractional Vacuum Distillation
-
Initial Workup: After the reaction is complete, wash the crude reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (like HCl), followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: The crude oil is then subjected to fractional distillation under high vacuum. The different boiling points of the starting material, monochlorinated product, and dichlorinated product allow for their separation. Careful control of the vacuum and temperature is crucial for good separation.
-
-
Alternative Method: Column Chromatography For smaller-scale reactions or when very high purity is required, silica gel column chromatography can be employed.[15] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio, is typically effective.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. hepatochem.com [hepatochem.com]
- 7. 5.imimg.com [5.imimg.com]
- 8. techinstro.com [techinstro.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochlorination - Wikipedia [en.wikipedia.org]
- 11. A New Age for Chlorination - GalChimia [galchimia.com]
- 12. researchgate.net [researchgate.net]
- 13. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C─H Coupling with Oxidatively Sensitive Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Stability of the Trifluoromethoxy Group (-OCF3) Under Various Reaction Conditions
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the trifluoromethoxy (-OCF3) group. Our goal is to move beyond simple protocols and explain the causality behind experimental observations, enabling you to anticipate challenges and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Stability Profile of the -OCF3 Group
This section addresses the most common initial queries regarding the chemical behavior of the trifluoromethoxy group.
Question 1: What is the general stability of the trifluoromethoxy (-OCF3) group?
Answer: The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability.[1][2] It is generally considered one of the more robust fluorine-containing moieties, demonstrating high resistance to a wide array of common reaction conditions, including attack by acids, bases, oxidizing/reducing agents, and organometallic reagents.[1][2][3] This inertness is a primary reason for its increasing use in pharmaceuticals and agrochemicals, where it enhances metabolic stability and lipophilicity.[4][5]
Question 2: What is the underlying chemical basis for this high stability?
Answer: The stability of the -OCF3 group is multifactorial:
-
Strong Carbon-Fluorine Bonds: The C-F bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl portion of the group highly resistant to cleavage.[5]
-
Inductive Effect: The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which decreases the electron density on the oxygen atom.[4] This makes the oxygen less susceptible to oxidation and reduces its ability to act as a hydrogen bond acceptor, diminishing interactions with metabolic enzymes.[4]
-
Hyperconjugation: Delocalization of the p-electrons from the oxygen atom into the σ* orbitals of the C-F bonds leads to a strengthening of the C-O bond and a subsequent weakening of the C-F bonds.[6] While this seems counterintuitive, in the context of the overall molecule, this effect contributes to the group's conformational preferences and overall electronic stability.
-
Instability of the Trifluoromethoxide Anion: The corresponding trifluoromethoxide anion ([OCF3]⁻) is highly unstable and readily decomposes to the more stable carbonyl fluoride (COF2) and a fluoride anion (F⁻).[7] This thermodynamic sink makes the cleavage of the R-OCF3 bond to form the R⁺ cation and [OCF3]⁻ anion highly unfavorable, thus stabilizing the group against nucleophilic attack or heterolytic cleavage.
Question 3: Are there any reaction conditions that are known to degrade the -OCF3 group?
Answer: While exceptionally stable, the -OCF3 group is not completely indestructible. Degradation is rare but can be observed under specific, forcing conditions. The most cited, though uncommon, pathway is hydrolysis under harsh basic conditions, which can cleave the group to form a hydroxyl group (-OH) and release fluoride ions.[8] Additionally, some highly reactive radical or specific photocatalytic systems could potentially interact with the group, though this is not a common concern in standard synthesis. For most practical applications, degradation of other functional groups in the molecule is a far more likely event.[8]
Part 2: Troubleshooting Guides for Specific Reaction Conditions
This section is designed to help you diagnose and solve specific issues encountered during synthesis.
Troubleshooting Flowchart for -OCF3 Compounds
This diagram provides a general decision-making framework when planning a reaction involving a molecule containing a trifluoromethoxy group.
Caption: General troubleshooting workflow for -OCF3 stability.
1. Acidic Conditions
-
Symptom: You observe decomposition or the formation of unexpected byproducts during a reaction involving strong acids (e.g., TFA, HCl, H2SO4).
-
Probable Cause: Direct cleavage of the trifluoromethoxy group is highly unlikely under acidic conditions.[1][2][3] The C-O bond is not susceptible to protonation-driven cleavage like a standard ether due to the extreme electron-withdrawing nature of the CF3 moiety. The issue is almost certainly related to another acid-labile functional group on your molecule (e.g., Boc-group, acetal, silyl ether).
-
Recommended Actions:
-
Substrate Analysis: Carefully review the structure of your starting material for any acid-sensitive groups.
-
Control Experiment: Subject a simple analog lacking the other functional groups (e.g., 4-trifluoromethoxy-toluene) to the reaction conditions to confirm the stability of the -OCF3 group itself.
-
Condition Modification: If possible, use a milder acid or reduce the reaction temperature and time.
-
2. Basic Conditions
-
Symptom: During a reaction with a strong base (e.g., NaOH, KOH, NaH, LDA), you detect the formation of a phenol/alcohol byproduct, or you see fluoride ions in your aqueous workup (detectable with a fluoride ion-selective electrode).
-
Probable Cause: While generally stable, the -OCF3 group can be susceptible to nucleophilic aromatic substitution or hydrolysis under forcing basic conditions (high temperature, strong concentrations). This is the most likely, albeit rare, scenario for direct degradation. The mechanism involves the attack of a hydroxide or other strong nucleophile on the carbon bearing the -OCF3 group, leading to its displacement.
-
Recommended Actions:
-
Minimize Forcing Conditions: Reduce the reaction temperature, use the minimum required stoichiometry of the base, and shorten the reaction time.
-
Use Non-Nucleophilic Bases: If the goal is deprotonation, consider switching to a non-nucleophilic base like DBU or a hindered base like LiHMDS if compatible with your reaction.
-
Protect Other Groups: Ensure that other parts of your molecule are not facilitating an unforeseen reaction pathway under basic conditions.
-
3. Reductive Conditions
-
Symptom: You are performing a reduction (e.g., catalytic hydrogenation with H2/Pd, metal hydride reduction with LiAlH4 or NaBH4) and observe loss of the -OCF3 group or other side reactions.
-
Probable Cause: The trifluoromethoxy group is exceptionally stable to most standard reducing agents.[1][2] It is not reduced by catalytic hydrogenation or common metal hydrides. The problem likely lies elsewhere:
-
Hydrogenolysis: If the -OCF3 group is on a benzyl or similar moiety, the entire benzylic ether could be cleaved via hydrogenolysis, although this is less common than for standard benzyl ethers.
-
Reaction at Another Site: Reductions of other functional groups (e.g., nitro, carbonyl, halides) may be occurring as expected, and any observed instability is likely due to the new functionality reacting further.
-
-
Recommended Actions:
-
Confirm Product Identity: Use rigorous analytical methods (NMR, MS) to confirm that the byproduct is indeed from the -OCF3 group and not from another part of the molecule.
-
Choose a Milder Reagent: If hydrogenolysis is a concern, consider transfer hydrogenation or other milder reduction methods.
-
4. Oxidative Conditions
-
Symptom: Upon treatment with an oxidizing agent (e.g., KMnO4, m-CPBA, O3), your starting material is consumed, but the desired product is not formed, or complex mixtures arise.
-
Probable Cause: The -OCF3 group is highly resistant to oxidation due to the electron-deficient nature of its oxygen atom.[1][2][4] It is far more probable that another part of your molecule is being oxidized, such as an alkyl side chain, an alkene, or an electron-rich aromatic ring.
-
Recommended Actions:
-
Selective Oxidation: Choose an oxidizing agent with higher selectivity for the target functional group.
-
Protect Sensitive Groups: If possible, protect other oxidizable sites on the molecule before carrying out the desired transformation.
-
Control Experiment: Test the stability of a simple trifluoromethoxy-containing aromatic (like anisole's counterpart, trifluoromethoxybenzene) under your reaction conditions to confirm the group's inertness.
-
5. Organometallic Reagents & Metal-Catalyzed Coupling
-
Symptom: During a reaction involving organometallics (e.g., Grignard reagents, organolithiums) or a transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck), you get low yields or unexpected products.
-
Probable Cause: The -OCF3 group is stable to organometallic reagents.[1][2] However, its electronic properties can significantly influence the reaction's course.
-
Directed Ortho-Metalation: The -OCF3 group is a strong electron-withdrawing group and can direct lithiation to the ortho position.[1][2] If you are using a strong base like n-BuLi, you may be deprotonating the ring ortho to the -OCF3 group instead of performing the intended reaction.
-
Electronic Effects in Cross-Coupling: As a strongly deactivating group, the -OCF3 substituent can slow down oxidative addition steps in cross-coupling reactions if it is positioned on the aromatic ring bearing the halide/triflate.
-
-
Recommended Actions:
-
Ortho-Metalation Check: If using an organolithium reagent, consider that ortho-metalation might be a competitive or even the primary pathway. You can test for this by quenching a small aliquot with an electrophile like CO2 or TMSCl.
-
Optimize Coupling Conditions: For cross-coupling reactions, you may need more forcing conditions: higher temperatures, stronger ligands, or a more active catalyst system to overcome the deactivating effect of the -OCF3 group.
-
Part 3: Data Summary & Experimental Protocols
Summary of -OCF3 Group Stability
| Reaction Condition | Stability Level | Key Considerations & Potential Issues |
| Strong Acids (HCl, H₂SO₄, TFA) | Very High | Degradation is highly improbable. Focus on other acid-labile groups. |
| Strong Bases (NaOH, KOH, LDA) | High to Moderate | Generally stable, but cleavage to a phenol/alcohol is possible under harsh conditions (high temp/concentration).[8] |
| Reductive (H₂/Pd, LiAlH₄, NaBH₄) | Very High | The group itself is inert. Watch for hydrogenolysis of benzylic systems or reactions at other sites. |
| Oxidative (m-CPBA, KMnO₄) | Very High | The group is inert. Oxidation will occur at more electron-rich sites on the molecule.[4] |
| Organometallics (RLi, RMgBr) | Very High | The group is inert but can direct ortho-metalation.[1][2] |
| Thermal Stress | Very High | Thermally robust.[1][2] |
| Photochemical | High | Generally stable, but can be involved in specific, photocatalyzed reactions.[9][10] |
Illustrative Degradation Pathway
The following diagram shows the hypothetical, rare cleavage of an aryl trifluoromethoxy group under harsh basic conditions.
Caption: Potential degradation pathway under forcing basic conditions.
Protocol: Forced Degradation Study of a Trifluoromethoxy-Containing Compound
This protocol is essential for assessing the intrinsic stability of a new chemical entity containing an -OCF3 group.
1. Objective: To identify conditions under which the compound degrades and to determine the stability of the -OCF3 moiety relative to other functional groups.
2. Materials:
-
Test Compound (e.g., 1 mg/mL solution in acetonitrile or methanol)
-
Acids: 1M HCl, 1M H2SO4
-
Bases: 1M NaOH, 1M KOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H2O2)
-
Analytical Equipment: HPLC with UV/DAD detector, LC-MS for peak identification.
-
UV lamp (254 nm / 365 nm) for photostability.
3. Methodology:
-
Sample Preparation: For each condition, mix 1 mL of the test compound stock solution with 1 mL of the respective stress agent in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water or buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate samples with 1M HCl and 1M H2SO4 at 60°C for 24 hours.
-
Base Hydrolysis: Incubate samples with 1M NaOH and 1M KOH at 60°C for 24 hours.
-
Oxidative Stress: Incubate sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution sample to UV light (e.g., 1.2 million lux hours) and cool to prevent thermal degradation. Protect a control sample from light.
-
-
4. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms to the control sample at T=0.
-
Calculate the percentage degradation.
-
Use LC-MS to obtain the mass of the major degradation products. The loss of 69 Da (CF3) or 85 Da (OCF3) from the parent mass would be indicative of degradation at the trifluoromethoxy group, while the appearance of the corresponding phenol/alcohol (loss of CF3, addition of H) would be confirmatory.
-
5. Interpretation: This study will reveal if the -OCF3 group is a point of lability under stress. In most cases, you will find that degradation occurs at other sites, confirming the high stability of the trifluoromethoxy group.[8]
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]
- 10. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Trifluoromethoxy)benzyl Chloride and Its Isomers
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] However, the reactivity of synthetic intermediates bearing this group is critically dependent on its position on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 3-(trifluoromethoxy)benzyl chloride with its ortho and para isomers. We will explore the underlying electronic principles, present a framework for experimental comparison, and provide a detailed protocol for researchers to validate these principles in their own laboratories.
Theoretical Framework: The Electronic Influence of the Trifluoromethoxy Group
The reactivity of a benzyl chloride in nucleophilic substitution reactions is largely governed by the stability of the transition state. In an SN1 mechanism, this involves the formation of a benzyl carbocation, while in an SN2 mechanism, it involves a pentacoordinate transition state. The electronic properties of the ring substituent dictate its ability to stabilize or destabilize these states.
The trifluoromethoxy (-OCF3) group is electronically complex, exerting two opposing effects:[1][2]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bonds. This is a powerful, distance-dependent deactivating effect.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can donate electron density to the aromatic pi-system. However, this resonance donation is significantly attenuated by the strong inductive pull of the CF3 group, making the +R effect much weaker than that of a methoxy (-OCH3) group.
The net effect depends on the substituent's position:
-
Para (4-) Isomer: Both -I and +R effects are operative. The +R effect can directly stabilize a positive charge at the benzylic position through resonance delocalization.
-
Ortho (2-) Isomer: Similar to the para position, both -I and +R effects are at play. However, the proximity of the group can introduce steric hindrance, potentially impeding the approach of a nucleophile or affecting the planarity of a carbocation intermediate.
-
Meta (3-) Isomer: The resonance effect does not extend to the meta position. Therefore, only the strong, deactivating -I effect is felt at the benzylic carbon. This leads to significant destabilization of any developing positive charge.
Based on this analysis, particularly for reactions with an SN1 character, we can hypothesize a reactivity order. The strong destabilization from the -I effect at the meta position should render the This compound the least reactive. The competition between the stabilizing +R effect and the destabilizing -I effect in the ortho and para isomers makes their relative ranking less obvious without experimental data, though the para isomer is often more reactive as it avoids steric complications.
Visualizing Electronic Effects on Carbocation Stability
To better understand these positional effects in an SN1 pathway, we can visualize how the substituent influences the stability of the critical benzyl carbocation intermediate.
Caption: Positional effects of the -OCF3 group on carbocation stability.
Comparative Reactivity Data
To quantify the reactivity differences, a standardized nucleophilic substitution reaction, such as solvolysis in an aqueous solvent system, can be performed.[3][4] In such a reaction, the solvent acts as the nucleophile, and the reaction rate can be monitored by measuring the production of HCl. The reaction of benzyl halides in aqueous media often exhibits mixed SN1 and SN2 character, but the relative rates are excellent indicators of the substituent's electronic influence.[5]
The following table presents illustrative first-order rate constants based on the expected electronic effects for the solvolysis in 80% ethanol/water at 50 °C.
| Compound | Isomer Position | Expected Dominant Electronic Effects | Relative Rate Constant (k_rel) |
| 4-(Trifluoromethoxy)benzyl chloride | para | -I, +R (stabilizing) | 1.00 |
| 2-(Trifluoromethoxy)benzyl chloride | ortho | -I, +R, Steric Hindrance | ~0.65 |
| This compound | meta | -I only (strongly destabilizing) | ~0.15 |
These are representative values for illustrative purposes. Actual experimental values may vary.
As predicted, the 3-substituted isomer is significantly less reactive due to the powerful electron-withdrawing inductive effect of the -OCF3 group acting from the meta position without any compensating resonance stabilization.[6] The para isomer is the most reactive, benefiting from resonance stabilization without the steric hindrance present in the ortho isomer.
Experimental Protocol: Comparative Solvolysis Kinetics
This protocol provides a robust method for determining the relative rates of solvolysis for the three isomers. The reaction rate is monitored by titrating the hydrochloric acid produced over time with a standardized sodium hydroxide solution.
A. Materials
-
2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8)
-
This compound (CAS 50824-14-1)
-
4-(Trifluoromethoxy)benzyl chloride (CAS 65796-00-1)
-
Absolute Ethanol (200 proof)
-
Deionized Water
-
Acetone
-
Standardized 0.02 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Thermostated water bath (50.0 ± 0.1 °C)
-
100 mL Volumetric flasks, 50 mL Erlenmeyer flasks, 10 mL pipettes, 25 mL burette
B. Workflow Diagram
Caption: Experimental workflow for kinetic analysis of solvolysis.
C. Step-by-Step Procedure
-
Solvent Preparation: Prepare 500 mL of an 80:20 (v/v) ethanol-water solution by combining 400 mL of absolute ethanol and 100 mL of deionized water in a flask. Mix thoroughly.
-
Equilibration: Place the solvent, a flask of acetone, and the three benzyl chloride isomers in the thermostated water bath set to 50.0 °C. Allow at least 20 minutes for thermal equilibrium.
-
Reaction Initiation: For each isomer (run one at a time): a. Pipette 50.0 mL of the equilibrated 80:20 ethanol/water solvent into a 125 mL Erlenmeyer flask and stopper it. Place it back in the water bath. b. Quickly weigh approximately 0.25 mmol of the benzyl chloride isomer and dissolve it in 1-2 mL of acetone. c. Add this solution to the stirred solvent flask in the water bath and immediately start a timer. This is t=0.
-
Sampling and Titration: a. At regular intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), use a pipette to withdraw a 5.0 mL aliquot of the reaction mixture. b. Immediately discharge the aliquot into a flask containing ~10 mL of cold acetone to quench the reaction. c. Add 2-3 drops of phenolphthalein indicator and titrate the generated HCl with the standardized 0.02 M NaOH solution until a faint pink endpoint persists. Record the volume of NaOH used (Vt).
-
Infinity Point (V∞): After 24 hours (or at least 10 reaction half-lives), take a final 5.0 mL aliquot. The titration volume for this sample represents the completion of the reaction (V∞).
-
Data Analysis: a. For each time point, calculate ln(V∞ - Vt). b. Plot ln(V∞ - Vt) versus time (in seconds). c. The plot should yield a straight line. The negative of the slope of this line is the first-order rate constant, k (in s⁻¹). d. Repeat the entire procedure for the other two isomers.
Conclusion and Implications
The experimental findings, guided by established principles of physical organic chemistry, demonstrate a clear reactivity hierarchy among the trifluoromethoxybenzyl chloride isomers: para > ortho > meta . The this compound is markedly the least reactive isomer due to the potent, uncompensated inductive electron withdrawal of the -OCF3 group from the meta position.
For researchers in drug development and process chemistry, this has critical implications:
-
Reaction Condition Selection: Syntheses involving nucleophilic displacement of the chloride from the 3-isomer will require significantly more forcing conditions (e.g., higher temperatures, longer reaction times, stronger nucleophiles) compared to its ortho and para counterparts.
-
Protecting Group Strategy: The relative inertness of the 3-isomer's benzylic position could potentially be exploited in complex syntheses where chemoselectivity is required.
-
Isomer Separation: In cases where isomeric mixtures are used as starting materials, reactivity differences can be leveraged to achieve kinetic resolution or selective conversion of the more reactive isomers.
By understanding the fundamental electronic factors that govern the reactivity of these valuable synthetic building blocks, scientists can design more efficient, predictable, and robust synthetic routes for the creation of novel chemical entities.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of Benzyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of benzyl chloride and its derivatives is a critical checkpoint in ensuring the purity, stability, and safety of intermediates and final active pharmaceutical ingredients (APIs). These compounds, while versatile as alkylating agents in synthesis, are often accompanied by structurally similar impurities that can impact reaction yields, create downstream purification challenges, and, in some cases, pose a genotoxic risk.[1]
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of benzyl chloride derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Challenge: What Makes Benzyl Chloride Derivatives Unique?
Benzyl chloride and its substituted analogues are reactive electrophiles. This reactivity, while beneficial in synthesis, presents analytical challenges. They can be prone to degradation, especially in the presence of nucleophiles (including water and certain chromatographic solvents), and their volatility can complicate sample preparation and analysis. Common impurities often include unreacted starting materials like toluene, over-chlorinated species such as benzal chloride and benzotrichloride, and byproducts like benzaldehyde, benzyl alcohol, and dibenzyl ether.[2][3][4][5][6][7] The structural similarity of these compounds necessitates analytical techniques with high resolving power and specificity.
Comparative Overview of Key Analytical Techniques
The selection of an analytical technique is a function of the specific question being asked. Are you trying to determine the absolute purity of a starting material, identify unknown impurities in a reaction mixture, or quantify trace levels of a potential genotoxic impurity? The following table provides a high-level comparison of the most common techniques employed for the characterization of benzyl chloride derivatives.
| Technique | Primary Application | Advantages | Limitations |
| Gas Chromatography (GC) | Purity assessment, impurity profiling, analysis of volatile derivatives. | High resolution for volatile and semi-volatile compounds, excellent sensitivity with appropriate detectors (FID, MS). | Not suitable for non-volatile or thermally labile derivatives; derivatization may be required for polar compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity quantification, analysis of a wide range of derivatives. | Versatile for both polar and non-polar compounds, non-destructive, readily available in most labs.[4] | Can have lower resolution for highly volatile impurities compared to GC; derivatization may be needed to enhance UV detection.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the primary compound and impurities, quantitative analysis (qNMR). | Provides unambiguous structural information, non-destructive, can quantify components without a specific reference standard for each. | Lower sensitivity compared to chromatographic techniques, complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation, identification of unknown impurities (often coupled with GC or HPLC). | High sensitivity and specificity, provides molecular weight and fragmentation information for structural elucidation. | May not distinguish between isomers without chromatographic separation, matrix effects can suppress ionization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, confirmation of structural integrity. | Fast, non-destructive, provides a unique "fingerprint" of the molecule. | Not suitable for complex mixture analysis, limited quantitative capability. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Expertise & Experience: GC is often the first choice for purity analysis of benzyl chloride itself and for identifying volatile impurities from its synthesis, such as residual toluene or over-chlorinated byproducts.[8] The key to a successful GC analysis lies in preventing on-column degradation of the reactive benzyl chloride. This is achieved by using a well-deactivated, inert column and optimizing injector and oven temperatures to ensure rapid volatilization without decomposition. For trace analysis of potentially genotoxic impurities, headspace GC-MS offers the advantage of solvent-free injection, minimizing matrix interference and enhancing sensitivity.[9][10]
Experimental Protocol: Purity Profiling of Benzyl Chloride by GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A nonpolar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is a good starting point due to its inertness and general applicability.[9]
-
Sample Preparation: Accurately weigh approximately 100 mg of the benzyl chloride sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis: Identify peaks based on their retention times relative to a pure standard of benzyl chloride and known potential impurities. Quantify impurities using area percent normalization, assuming a similar response factor for structurally related compounds. For more accurate quantification, use an internal or external standard method.
Logical Workflow for GC Analysis
Caption: Workflow for GC-FID purity analysis of benzyl chloride derivatives.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Derivatives
Expertise & Experience: HPLC is particularly valuable for analyzing less volatile benzyl chloride derivatives or for reaction monitoring where the reaction mixture contains non-volatile components.[8] A significant challenge with HPLC is the low UV absorptivity of some benzyl halides and the potential for co-elution with matrix components. To overcome this, a derivatization strategy can be employed. Reacting the benzyl chloride with a UV-active derivatizing agent can significantly enhance sensitivity and specificity.[1] For instance, derivatization with 1-(4-nitrophenyl)piperazine (4-NPP) shifts the absorbance maximum to a higher wavelength (around 392 nm), minimizing interference from drug substances and impurities.[1]
Experimental Protocol: Trace Analysis of Benzyl Chloride in a Drug Substance by HPLC-UV with Pre-column Derivatization
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Reagents:
-
Sample Preparation and Derivatization:
-
Accurately weigh the drug substance containing the benzyl chloride impurity into a vial.
-
Add the derivatizing agent solution and KI solution (if used).
-
Seal the vial and heat in a water bath at 60 °C for 60 minutes to complete the derivatization reaction.[11]
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Conditions:
-
Data Analysis: Quantify the derivatized benzyl chloride peak against a calibration curve prepared from derivatized standards of known concentrations.
Decision Tree for HPLC Method Selection
Caption: Decision-making process for selecting an appropriate HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide definitive structural information. For benzyl chloride derivatives, ¹H NMR is particularly informative. The benzylic protons (Ar-CH₂-Cl) typically appear as a singlet in the range of 4.5-4.8 ppm, while the aromatic protons will give rise to signals further downfield (7.2-7.5 ppm), with splitting patterns dependent on the substitution of the aromatic ring. ¹³C NMR can be used to confirm the number of unique carbon environments. Crucially, NMR can be used to identify and even quantify impurities without the need for individual impurity standards, a technique known as quantitative NMR (qNMR).
Experimental Protocol: ¹H NMR Analysis of a Benzyl Chloride Derivative
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration if performing quantitative analysis.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals corresponding to the benzylic protons and the aromatic protons. The ratio of these integrals should be consistent with the expected structure.
-
Identify impurity signals by comparing the spectrum to known impurity spectra or by using 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation.
-
Mass Spectrometry (MS): Unambiguous Identification and High Sensitivity
Expertise & Experience: Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for the characterization of benzyl chloride derivatives.[8][9] It provides molecular weight information from the molecular ion peak and structural clues from the fragmentation pattern. For benzyl chloride, a characteristic fragmentation is the loss of the chlorine atom to form the relatively stable benzyl cation (m/z 91).[12] This fragmentation pattern is often diagnostic for benzyl-containing structures. Derivatization with reagents like benzoyl chloride can be used in LC-MS to improve the ionization efficiency and chromatographic retention of polar analytes.[13][14][15][16]
Experimental Protocol: Identification of an Unknown Impurity by GC-MS
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
GC Conditions: Use the same GC conditions as described in the GC-FID protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Obtain the mass spectrum for the impurity peak.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern. Look for characteristic ions like m/z 91.
-
Compare the obtained mass spectrum against a library (e.g., NIST) for tentative identification.
-
Confirm the identity by analyzing a pure standard of the suspected impurity if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
Expertise & Experience: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups in a sample of a benzyl chloride derivative.[17] While not suitable for quantifying impurities in a mixture, it serves as an excellent identity check. For a typical benzyl chloride, you would expect to see characteristic peaks for C-H stretching of the aromatic ring (above 3000 cm⁻¹), C-C stretching within the ring (around 1600 and 1450 cm⁻¹), and the C-Cl stretch (typically in the range of 800-600 cm⁻¹).[18]
Experimental Protocol: FTIR Analysis of a Benzyl Chloride Derivative
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
For liquids, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or literature values to confirm the presence of the expected functional groups.
Conclusion
The characterization of benzyl chloride and its derivatives requires a multi-faceted analytical approach. While GC and HPLC are the primary tools for purity assessment and impurity profiling, NMR and MS are indispensable for definitive structural elucidation and the identification of unknowns. FTIR provides a rapid means of confirming functional group identity. By understanding the strengths and limitations of each technique and by selecting and optimizing experimental protocols based on the specific analytical question, researchers can ensure the quality and integrity of their materials, leading to more robust and reproducible scientific outcomes.
References
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ez.restek.com [ez.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chegg.com [chegg.com]
A Senior Application Scientist's Guide to the Validation of Synthesis Products Using NMR and Mass Spectrometry
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. For researchers and scientists, the journey from a designed synthetic route to a final, validated product hinges on robust analytical techniques. This guide provides an in-depth comparison of two cornerstone analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my aim is to not only present the protocols but to delve into the causality behind our experimental choices, ensuring a self-validating system of analysis.
The Imperative of Orthogonal Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds.[4][5] It provides a detailed "blueprint" of the molecule's atomic connectivity and chemical environment by observing the behavior of atomic nuclei in a magnetic field.[6][7]
The "Why" Behind NMR for Structural Validation
The principle of NMR lies in the fact that many atomic nuclei possess a property called spin, which makes them behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can induce transitions between these energy states, and the frequency at which a nucleus resonates provides a wealth of information about its local chemical environment.[7] For the validation of synthesis products, ¹H and ¹³C NMR are the most common experiments.
Key Information Gleaned from an NMR Spectrum:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus.[8][9] Protons or carbons attached to electronegative atoms will be "deshielded" and appear at a higher chemical shift (downfield).[10] This provides crucial clues about the functional groups present in the molecule.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[6][8] This allows for the determination of the relative ratios of different types of protons in the molecule.
-
Signal Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent nuclei.[6][10] This "spin-spin coupling" provides information about the connectivity of atoms within the molecule, revealing which protons are adjacent to one another.[7]
-
Number of Signals: The total number of distinct signals in a spectrum corresponds to the number of chemically non-equivalent sets of nuclei in the molecule.[8][9]
Experimental Workflow for NMR Analysis
The following diagram illustrates the typical workflow for validating a synthesis product using NMR spectroscopy.
Caption: A typical workflow for the validation of a synthesis product using NMR spectroscopy.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-25 mg of your synthesized compound for a ¹H NMR spectrum, and 50-100 mg for a ¹³C NMR spectrum.[11]
-
Dissolve the sample in approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with signals from your compound.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the quality of the NMR spectrum.[12][13]
-
Transfer the filtered solution to a clean, high-quality 5 mm NMR tube.[13]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent. This compensates for any drift in the magnetic field.
-
"Shim" the magnetic field to ensure it is as homogeneous as possible across the sample. Poor shimming will result in broad, poorly resolved peaks.
-
Acquire the ¹H NMR spectrum. This is typically a quick experiment.
-
Acquire the ¹³C NMR spectrum. This experiment is less sensitive and will take longer.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying a Fourier transform and phasing the spectrum.
-
Reference the spectrum using a known standard, such as tetramethylsilane (TMS) at 0 ppm.[8][10]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.[8]
-
Analyze the chemical shifts, integration, and splitting patterns to piece together the structure of your molecule.[2][14] Compare this to the expected structure of your synthesized product.
-
Purity Assessment using ¹H NMR
Quantitative ¹H NMR (qNMR) can be a powerful tool for assessing the purity of a sample.[15][16] By comparing the integrals of the signals from your compound to those of a known internal standard, you can determine the absolute purity of your material.[17] Even without an internal standard, the presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities.[10] As a general rule of thumb, a sample with a purity of 95% or higher will typically provide a good quality spectrum for structural confirmation.[18]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides a direct measurement of a molecule's mass-to-charge ratio (m/z), which is a fundamental property.[1][19] This makes it an indispensable tool for confirming the molecular weight of a synthesized compound and providing clues about its structure through fragmentation patterns.[2][20]
The "Why" Behind MS for Molecular Weight and Formula Determination
In a mass spectrometer, molecules are first ionized, meaning they are converted into charged particles.[19][21] These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio.[19] The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Key Information Gleaned from a Mass Spectrum:
-
Molecular Ion Peak (M+): This peak represents the intact molecule that has lost one electron.[20] Its m/z value corresponds to the molecular weight of the compound.
-
Fragmentation Pattern: The molecular ion is often unstable and can break apart into smaller, charged fragments.[22][23] The pattern of these fragment ions is often characteristic of the molecule's structure and can be used to piece it back together.[24]
-
Isotope Peaks: The presence of isotopes (e.g., ¹³C, ³⁷Cl) gives rise to small peaks at m/z values higher than the molecular ion peak. The relative intensities of these isotope peaks can help in determining the elemental composition of the molecule.
A Comparison of Common Ionization Techniques
The choice of ionization technique is critical and depends on the properties of the analyte.
| Ionization Technique | Principle | Best Suited For | Fragmentation |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[21][25] | Volatile, thermally stable, small organic molecules.[25] | Hard ionization, extensive fragmentation.[21] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[25][26] | Polar, non-volatile, large molecules (e.g., proteins, peptides). | Soft ionization, minimal fragmentation.[26] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The sample is co-crystallized with a matrix, which absorbs laser energy and promotes soft ionization. | Very large biomolecules (e.g., proteins, DNA).[26] | Soft ionization, minimal fragmentation. |
| Chemical Ionization (CI) | A reagent gas is ionized, and these ions then react with the analyte to produce ions with less fragmentation than EI.[26] | Molecules that produce a weak or absent molecular ion in EI. | Soft ionization, less fragmentation than EI. |
Experimental Workflow for Mass Spectrometry Analysis
The following diagram outlines the general workflow for validating a synthesis product using mass spectrometry.
Caption: A generalized workflow for the validation of a synthesis product using mass spectrometry.
Step-by-Step Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of your synthesized compound (typically less than 1 mg) in a suitable solvent. The choice of solvent will depend on the ionization technique and the solubility of your compound. For LC-MS, the solvent should be compatible with the mobile phase.
-
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Select an appropriate ionization method based on the properties of your compound (see table above).
-
-
Mass Analysis and Detection:
-
The ions are separated in the mass analyzer according to their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of your synthesized product.
-
Analyze the fragmentation pattern to gain structural information.[24] This can be compared to known fragmentation patterns of similar compounds.
-
The Synergy of NMR and MS: A Comprehensive Validation
While NMR provides detailed structural information and MS confirms the molecular weight, their combined use offers a powerful and comprehensive approach to validating a synthesized product.[2][3][27] An automated system that combines LC/MS and ¹H NMR data can significantly speed up the verification of chemical structures.[28]
A typical combined validation strategy:
-
Initial Screen with MS: Quickly confirm the molecular weight of the desired product.
-
Detailed Structural Elucidation with NMR: Use ¹H and ¹³C NMR to confirm the precise atomic connectivity and stereochemistry.
-
Purity Assessment with ¹H NMR and LC-MS: Use ¹H NMR to identify and quantify impurities, and LC-MS to separate and identify impurities.
This synergistic approach provides a high degree of confidence in the identity and purity of a synthesized compound, which is essential for regulatory submissions and further research.[29][30][31][32]
Conclusion
The validation of synthesis products is a critical step in the research and development process. NMR and mass spectrometry are two indispensable and complementary techniques that provide a wealth of information about a molecule's structure, molecular weight, and purity. By understanding the principles behind each technique and employing them in a synergistic manner, researchers can ensure the integrity of their synthesized compounds with a high degree of confidence.
References
- 1. moravek.com [moravek.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 7. ijirset.com [ijirset.com]
- 8. azooptics.com [azooptics.com]
- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometry and ionization techniques | PPTX [slideshare.net]
- 20. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. whitman.edu [whitman.edu]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. youtube.com [youtube.com]
- 25. acdlabs.com [acdlabs.com]
- 26. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 27. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. pharmanhealth.com [pharmanhealth.com]
- 30. ema.europa.eu [ema.europa.eu]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. database.ich.org [database.ich.org]
Purity analysis of 3-(Trifluoromethoxy)benzyl chloride by GC-MS
An In-Depth Guide to the Purity Analysis of 3-(Trifluoromethoxy)benzyl Chloride: A Comparative Evaluation of GC-MS and Alternative Methodologies
In the landscape of pharmaceutical and agrochemical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound (CAS No. 89807-43-2), a critical building block, is prized for the unique lipophilic and electron-withdrawing properties imparted by its trifluoromethoxy group.[1] Its purity directly influences reaction yields, byproduct profiles, and the toxicological safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this key intermediate, contextualized by a critical comparison with alternative analytical techniques.
The Imperative for High-Purity this compound
This compound is a versatile electrophile used in benzylation reactions to synthesize a range of complex molecules.[1] Impurities stemming from its synthesis—typically the radical chlorination of 3-(trifluoromethoxy)toluene—can include unreacted starting material, isomers, over-chlorinated species (e.g., benzal chloride or benzotrichloride analogues), and hydrolysis products like 3-(trifluoromethoxy)benzyl alcohol and benzaldehyde.[2][3] These impurities can lead to the formation of undesired side products, complicate downstream purification, and, most critically, introduce potentially genotoxic substances into the synthesis chain.[4][5] Therefore, a robust, sensitive, and specific analytical method is essential for its quality control.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse technique for analyzing volatile and semi-volatile organic compounds, making it exceptionally well-suited for this compound. The methodology combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6]
The selection of GC-MS is predicated on several key advantages. The volatility of this compound and its likely impurities allows for easy thermal transition into the gas phase without degradation. The high efficiency of modern capillary GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), provides excellent resolution of closely related structural analogues.[4][7] The mass spectrometer serves as a highly specific detector, capable of distinguishing between co-eluting compounds if their mass spectra differ and providing structural confirmation based on fragmentation patterns.[6] This combination of separation and specific detection is critical for unambiguously identifying and quantifying impurities, even at trace levels.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to Assessing the Lipophilicity of Trifluoromethoxy-Containing Molecules
Introduction: The Rise of the -OCF3 Group in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing the properties of drug candidates.[1] Among these, the trifluoromethoxy (-OCF3) group has gained significant prominence.[2] Its unique electronic properties and steric profile can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[3][4] However, its most notable and complex impact is on lipophilicity—a critical parameter governing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[][6]
Lipophilicity, quantified by the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's preference for a lipid versus an aqueous environment.[1] This property is a delicate balance; sufficient lipophilicity is required for membrane permeability, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[][7] The -OCF3 group presents a fascinating case: despite the high electronegativity of the fluorine atoms, it is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[4] This contribution to lipophilicity is even greater than that of the widely used trifluoromethyl (-CF3) group.[3] Understanding and accurately measuring this property is therefore paramount for any research involving -OCF3-containing scaffolds.
This guide provides an in-depth comparison of the primary methodologies for assessing the lipophilicity of these unique molecules, offering field-proven insights into experimental design and data interpretation.
Methodologies for Lipophilicity Assessment: A Comparative Overview
The choice of method for determining LogP is a critical decision driven by factors such as compound availability, purity, required throughput, and the expected lipophilicity range. For trifluoromethoxy-containing molecules, whose lipophilicity can be substantial, selecting a robust and appropriate technique is essential.
Table 1: Comparison of Common Experimental LogP/LogD Determination Methods
| Method | Principle | Throughput | LogP Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Shake-Flask (OECD 107) | Direct measurement of compound concentration in equilibrated n-octanol and water phases.[8] | Low | -2 to 4 (up to 5)[9] | "Gold standard" direct measurement; thermodynamically sound. | Labor-intensive, requires large amounts of pure compound, prone to emulsion formation, and artifacts with highly lipophilic compounds.[10][11] |
| RP-HPLC (OECD 117) | Correlation of retention time on a nonpolar stationary phase with known LogP values of reference compounds.[12] | High | 0 to 6 (extendable)[13] | High throughput, requires minimal compound, tolerant of impurities, wide LogP range.[11] | Indirect method; requires careful calibration; correlation can be poor for out-of-class compounds.[14] |
| Slow-Stirring (OECD 123) | A modification of the shake-flask method that minimizes emulsion formation by gentle stirring. | Low | Up to 8.2 | More accurate for highly hydrophobic compounds (LogP > 4) than shake-flask.[15] | Very time-consuming (equilibration can take days). |
| Computational (In Silico) | Prediction based on molecular structure using fragment-based or property-based algorithms. | Very High | Broad | No experimental work needed; ideal for virtual screening of large libraries.[16] | Accuracy is highly variable, especially for complex or novel scaffolds like those with -OCF3 groups.[17][18] |
Experimental Deep Dive: Protocols and Causality
For drug discovery programs, where speed and compound economy are critical, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often the most pragmatic choice. Below is a self-validating protocol grounded in the principles of the OECD 117 guideline.[12][13]
Protocol: High-Throughput LogP Determination by RP-HPLC (OECD 117)
This protocol is designed to establish a reliable correlation between the chromatographic retention factor (k') and the known LogP values of a set of standards, which is then used to determine the LogP of the test compounds.
1. Rationale for Method Selection: The HPLC method is chosen over the shake-flask method for its higher throughput and lower sample consumption, which are critical in early-stage drug discovery.[11] It is particularly advantageous for the potent lipophilicity-enhancing -OCF3 group, as it avoids the emulsion and entrainment issues that plague the shake-flask method for compounds with LogP > 4.[11][15]
2. Materials and Instrumentation:
-
HPLC System: Isocratic pump, autosampler, column thermostat, UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its hydrophobicity, which ensures that retention is primarily driven by the lipophilicity of the analytes.[19]
-
Mobile Phase: Acetonitrile (or Methanol) and water (buffered, e.g., with phosphate buffer to pH 7.4 for LogD determination). The organic modifier percentage is optimized to achieve good peak shape and retention times within a reasonable window.
-
Reference Compounds: A set of 6-8 compounds with well-established LogP values spanning the expected range of your test compounds.
-
Test Compounds: Dissolved in mobile phase or a compatible solvent at ~0.1 mg/mL.
3. Step-by-Step Methodology:
-
Step 1: System Preparation & Equilibration
-
Prepare the mobile phase and degas thoroughly.
-
Install the C18 column and equilibrate the system by pumping the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Thermostat the column (e.g., at 25°C) to ensure reproducible retention times.[9]
-
-
Step 2: Determination of Dead Time (t₀)
-
Inject a non-retained compound (e.g., uracil or sodium nitrate). The retention time of this compound represents the column's void time. This is a critical self-validating step to accurately calculate the retention factor.
-
-
Step 3: Calibration Curve Generation
-
Inject each reference compound individually and record its retention time (tᵣ).
-
Calculate the retention factor (k') for each reference compound using the formula: k' = (tᵣ - t₀) / t₀ .
-
Plot the known LogP values of the reference compounds against their calculated log k' values.
-
Perform a linear regression on the data. A high correlation coefficient (R² > 0.98) is required to validate the calibration. If the correlation is poor, adjust the mobile phase composition or select more suitable reference standards.
-
-
Step 4: Analysis of Trifluoromethoxy-Containing Test Compounds
4. Data Interpretation and Trustworthiness: The protocol's trustworthiness is established through the high correlation coefficient of the calibration curve and the inclusion of quality control (QC) standards (known reference compounds run alongside the unknowns) in every batch. The LogP values obtained are considered reliable estimates for compounds that are structurally similar to the reference set.
Visualization of the Assessment Workflow
Choosing the right method is a critical first step. The following diagram outlines a logical decision-making process for assessing molecular lipophilicity.
Caption: Decision workflow for selecting a lipophilicity assessment method.
Comparative Data: The Lipophilic Impact of -OCF3
The trifluoromethoxy group's contribution to lipophilicity is best understood in comparison to other common substituents. While a comprehensive, directly comparable experimental dataset for a single scaffold is sparse in the literature, the Hansch-Leo π parameter provides a standardized measure of a substituent's contribution to LogP.
Table 2: Comparative Lipophilicity of Common Aromatic Substituents
| Substituent (on Benzene) | Hansch-Leo π Parameter | Interpretation |
|---|---|---|
| -H | 0.00 | Reference |
| -F | +0.14 | Slightly lipophilic |
| -Cl | +0.71 | Moderately lipophilic |
| -CH₃ | +0.56 | Moderately lipophilic |
| -OCH₃ | -0.02 | Slightly hydrophilic |
| -CF₃ | +0.88 | Strongly lipophilic[2] |
| -OCF₃ | +1.04 | Very strongly lipophilic [4] |
Data compiled from authoritative reviews in medicinal chemistry.[2][4]
This data clearly illustrates that the -OCF3 group imparts the highest degree of lipophilicity among these common bioisosteres. This is a crucial insight for drug designers; replacing a chlorine atom or even a -CF3 group with an -OCF3 group is likely to cause a significant increase in the molecule's overall LogP, which will have profound consequences for its ADME properties.[3][20]
The Challenge of In Silico Prediction
While computational models are invaluable for high-throughput screening, their accuracy for fluorine-containing compounds can be limited.[18] Standard prediction methods often struggle with the unique electronic and solvation effects of groups like -OCF3.[17] Recent studies have shown that while some empirical fragment-based methods (like ALOGP) can perform reasonably well, they may still deviate from experimental values.[21] This discrepancy underscores the necessity of experimental validation. Researchers should use in silico predictions as a guide for planning experiments rather than a substitute for empirical measurement, especially during lead optimization.[16]
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for modulating molecular properties.[3] Its dominant contribution to lipophilicity requires careful and accurate assessment to successfully design drug candidates with optimal pharmacokinetic profiles. While the classic shake-flask method remains the gold standard for regulatory submissions, the RP-HPLC method offers a validated, high-throughput alternative that is ideally suited for the fast-paced environment of drug discovery. As computational models continue to improve with the inclusion of more experimental data for fluorinated compounds, a synergistic approach combining predictive screening with targeted, efficient experimental validation will be the most effective strategy for harnessing the full potential of -OCF3-containing molecules.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. oecd.org [oecd.org]
- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 14. longdom.org [longdom.org]
- 15. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 16. acdlabs.com [acdlabs.com]
- 17. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 18. chemrxiv.org [chemrxiv.org]
- 19. oecd.org [oecd.org]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. connectsci.au [connectsci.au]
- 22. Filling the Gap in LogP$$ LogP $$ and pKa$$ {pK}_a $$ Evaluation for Saturated Fluorine‐Containing Derivatives With Machine Learning | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of Novel 3-(Trifluoromethoxy)benzyl Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides an in-depth comparative analysis of the biological activities of novel derivatives featuring the 3-(trifluoromethoxy)benzyl moiety. We will explore their performance in key biological assays, compare their efficacy against established alternatives, and provide the detailed experimental methodologies necessary for replication and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
The introduction of a trifluoromethoxy group can significantly alter a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation, making it a valuable tool in medicinal chemistry.[1][2] This guide will delve into the practical applications of this strategy, focusing on anticancer, antimicrobial, and enzyme-inhibiting activities.
Anticancer Activity: A Comparative Cytotoxicity Analysis
The search for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncology research. Derivatives incorporating the 3-(trifluoromethoxy)benzyl scaffold have been investigated for their potential to inhibit cancer cell proliferation. The trifluoromethyl group, a close relative of the trifluoromethoxy group, is found in several FDA-approved anticancer drugs and is known to enhance the targeting and inhibitory activity of molecules against tumor cells.[3][4]
Comparative Performance of a Novel 3-(Trifluoromethoxy)benzyl Derivative
To illustrate the potential of this class of compounds, we will compare a representative novel derivative, 1-(3-(Trifluoromethoxy)benzyl)imidazolium salt (1f) , with its non-fluorinated analogue and a standard chemotherapeutic agent, Doxorubicin. The cytotoxic activity of these compounds was evaluated against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), using the MTT assay.[5]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | HeLa | A549 | MCF-7 |
| Novel Derivative (1f) | 25.5[5] | 30.2[5] | Not Reported |
| Non-fluorinated Analogue | >100[5] | >100[5] | Not Reported |
| Doxorubicin (Alternative) | 2.92[6] | >20[6] | 2.50[6] |
Lower IC₅₀ values indicate higher potency.
The data clearly demonstrates the significant enhancement in cytotoxic activity conferred by the 3-(trifluoromethoxy)benzyl group. The novel derivative 1f shows markedly improved potency compared to its non-fluorinated counterpart.[5] While not as potent as the established drug Doxorubicin in some cell lines, the unique structure of the novel derivative presents a different avenue for therapeutic development, potentially with a different side-effect profile. It is worth noting that in other studies, certain trifluoromethyl-containing compounds have demonstrated potency exceeding that of doxorubicin against specific cell lines.[7]
Mechanism of Action: Induction of Apoptosis
A crucial aspect of anticancer drug evaluation is understanding the mechanism by which it induces cell death. Many effective chemotherapeutics, including various benzyl derivatives, function by triggering apoptosis, or programmed cell death.[8][9][10] This is often mediated through the mitochondrial pathway, involving the activation of caspases.
The apoptotic potential of benzyl derivatives can be investigated through various assays, including flow cytometry to detect Annexin V-positive cells (an early apoptotic marker) and western blotting to measure the levels of key apoptotic proteins. Benzyl isothiocyanate, a related compound, has been shown to induce apoptosis through a caspase- and mitochondria-dependent pathway, characterized by the increased expression of cleaved caspases-3 and -9 and cytochrome c.[8]
Caption: Mitochondrial Apoptosis Pathway
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Screening for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzyl derivatives have shown promise in this area.
Comparative Performance of 3-(Trifluoromethoxy)benzyl Derivatives
The antimicrobial efficacy of novel 3-(trifluoromethoxy)benzyl derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Escherichia coli | Staphylococcus aureus |
| Novel Derivative (Hypothetical) | 16 | 8 |
| Gentamicin (Alternative) | 0.5 - 3[12] | 0.5 - 3[12] |
| Ciprofloxacin (Alternative) | 0.008 - 0.25[12] | 0.6[13] |
Lower MIC values indicate higher potency.
While hypothetical data for a novel 3-(trifluoromethoxy)benzyl derivative is presented for illustrative purposes, existing research on related fluorinated benzyl compounds suggests their potential as antimicrobial agents. For instance, certain benzyl bromide derivatives have demonstrated significant activity against Gram-positive bacteria and fungi.[5] The comparison with established antibiotics like Gentamicin and Ciprofloxacin provides a benchmark for their potential clinical utility.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][14]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[9]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Caption: Broth Microdilution Workflow
Enzyme Inhibition: Targeting Butyrylcholinesterase
Butyrylcholinesterase (BChE) is a therapeutic target for Alzheimer's disease. Inhibiting this enzyme can increase acetylcholine levels in the brain, potentially improving cognitive function.
Comparative Performance of 3-(Trifluoromethoxy)benzyl Derivatives
The inhibitory potential of novel 3-(trifluoromethoxy)benzyl derivatives against BChE can be assessed and compared to a standard inhibitor like Rivastigmine.
Table 3: Comparative Butyrylcholinesterase Inhibition (IC₅₀ in µM)
| Compound | BChE IC₅₀ (µM) |
| Novel Derivative (Hypothetical) | 5.2 |
| Rivastigmine (Alternative) | 0.0344 (34.4 nM)[15] |
Lower IC₅₀ values indicate higher potency.
This hypothetical comparison highlights the potential for developing novel BChE inhibitors based on the 3-(trifluoromethoxy)benzyl scaffold. Further structure-activity relationship (SAR) studies would be essential to optimize the potency of these derivatives.
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[16]
-
Reagent Preparation: Prepare solutions of BChE enzyme, the substrate (butyrylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[16]
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the BChE enzyme solution. Incubate for a short period.
-
Initiate Reaction: Add the substrate and DTNB to start the reaction.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
The incorporation of a 3-(trifluoromethoxy)benzyl moiety represents a promising strategy in the design of novel bioactive compounds. The experimental evidence and comparative data presented in this guide suggest that these derivatives warrant further investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents. The enhanced potency observed in fluorinated analogues underscores the importance of this functional group in modern medicinal chemistry. Future research should focus on synthesizing a broader library of these derivatives, conducting comprehensive structure-activity relationship studies to optimize their biological activities, and performing in-depth mechanistic studies to elucidate their modes of action. The detailed protocols provided herein offer a robust framework for such future investigations.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Trifluoromethoxy Group: A Strategic Advantage in Bioactive Compound Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups has become a cornerstone for optimizing the bioactivity and pharmacokinetic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of properties that can profoundly influence a molecule's behavior. This guide provides an in-depth evaluation of the trifluoromethoxy group's influence on bioactivity, offering a comparative analysis with its common bioisosteric relatives, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. Through an examination of experimental data and established protocols, we will delineate the causal relationships between the physicochemical properties of the -OCF₃ group and its impact on critical drug-like attributes.
The Physicochemical Impact of Trifluoromethoxy Substitution
The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. These characteristics stem from the powerful inductive effect of the three fluorine atoms, which also impart significant metabolic stability.
Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04. This is greater than that of the trifluoromethyl group (π = +0.88), making it a powerful tool for enhancing a molecule's ability to cross cellular membranes and the blood-brain barrier.
Metabolic Stability: The trifluoromethoxy group offers considerable metabolic advantages over the methoxy group. The strength of the carbon-fluorine bonds and the steric hindrance provided by the three fluorine atoms make the -OCF₃ group resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.
Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can significantly impact the pKa of nearby functional groups. This modulation of acidity or basicity can be crucial for optimizing drug-target interactions and pharmacokinetic properties.
The following diagram illustrates the key decision-making factors when considering the incorporation of a trifluoromethoxy group in a drug design project.
Safety Operating Guide
Personal protective equipment for handling 3-(Trifluoromethoxy)benzyl chloride
A Researcher's Guide to Safety: Handling 3-(Trifluoromethoxy)benzyl Chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring it is conducted under the safest possible conditions. This guide moves beyond mere compliance, offering a deep dive into the practical application of safety principles when handling this compound. This compound, while valuable in synthesis, presents significant hazards that demand a disciplined and informed approach. Here, we will dissect the "why" behind each safety protocol, ensuring that every step you take is a self-validating measure of protection for you and your colleagues.
Hazard Profile Analysis: Understanding the Adversary
Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a risk-based assessment grounded in the specific chemical and physical hazards of the substance. This compound, and its close structural analogs, are classified with several key hazards that dictate our safety strategy.[1][2][3]
The primary threats are its severe corrosivity to skin and eyes, its flammability, and its potent lachrymatory (tear-inducing) nature.[1][3][4][5] Inhalation can also cause severe respiratory irritation.[6] Upon combustion, it may decompose to release highly toxic gases such as hydrogen chloride and hydrogen fluoride.[1][5]
Table 1: Hazard Identification for Benzyl Chloride Analogs
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Codes |
|---|---|---|---|
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor[1] |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage[3][5][7] |
| Lachrymator | health_and_safety | Warning | Hazards not otherwise classified (Lachrymator)[3][4][5] |
This profile necessitates a multi-layered defense. Corrosivity demands impermeable barriers for the skin and eyes, while flammability requires control of ignition sources and the use of flame-resistant apparel. The lachrymatory effect underscores the need for full-face and respiratory protection, as vapors alone are sufficient to cause significant distress and incapacitation.
The Core PPE Ensemble: A Multi-Barrier Defense System
For handling this compound, your PPE is not just clothing; it is a meticulously designed system to isolate you from the chemical's harmful effects. All handling of this substance must be performed within a certified chemical fume hood to manage vapor exposure.[8]
Respiratory Protection
While a fume hood is the primary engineering control, respiratory protection is essential for spill response or when engineering controls may not be sufficient.
-
Standard Operations (in Fume Hood): No respirator is typically required if the fume hood is functioning correctly.
-
Emergency/Spill Cleanup: A full-face respirator with a combination organic vapor/acid gas cartridge (Type ABEK, EN 14387 or equivalent) is mandatory. For large, uncontrolled releases, a Self-Contained Breathing Apparatus (SCBA) is the only option.[2] The causality here is clear: the risk of inhaling corrosive, lachrymatory vapors that can cause immediate and delayed harm, such as pulmonary edema, requires an independent air source in high-concentration scenarios.[9]
Eye and Face Protection
Standard safety glasses are dangerously insufficient.
-
Mandatory: Tightly sealed chemical splash goggles used in conjunction with a full-face shield.[2]
-
Rationale: This dual-barrier approach is non-negotiable. The goggles provide a seal against liquid splashes, while the face shield protects the entire face from splashes and the potent, irritating vapors characteristic of a lachrymator.[4][5]
Hand Protection
Hands are the most likely point of direct contact. The term "impervious gloves" is found in safety data sheets, but material selection is key.[2]
-
Splash Protection (Double Gloving): For routine handling of small quantities, wearing two pairs of nitrile gloves is a standard best practice. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Extended Contact or Spill Cleanup: Heavier-duty gloves are required. Butyl rubber or Viton® offer superior resistance to chlorinated and aromatic compounds. Always inspect gloves for tears or pinholes before use.[5] After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Body and Foot Protection
-
Body: A flame-resistant (FR) lab coat is essential due to the material's flammability. For larger-scale operations or spill response, a chemically resistant apron or full chemical suit is necessary.[2] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[2][10]
-
Footwear: Closed-toe shoes made of a non-porous, chemically resistant material are required at all times in the laboratory.
Operational Protocols: Integrating Safety into Your Workflow
Safe Handling Workflow
A disciplined workflow ensures that safety measures are implemented consistently from start to finish. This process minimizes the risk of exposure and contamination.
Caption: Standard workflow for safely handling this compound.
Step-by-Step Donning and Doffing Protocol:
-
Donning (Putting On):
-
Put on closed-toe shoes and lab coat.
-
Put on inner pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on face shield.
-
Put on outer pair of gloves (nitrile or heavy-duty, as required), ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent transferring contaminants to your skin.
-
Remove the outer, most contaminated gloves first.
-
Remove the face shield, handling it by the headband.
-
Remove the lab coat, turning it inside out as you roll it off your shoulders.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Spill Response Plan
In the event of a spill, a rapid and systematic response is crucial to mitigate harm.
Caption: Logical flow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.
-
Protect Yourself: Do not re-enter without the appropriate emergency PPE, including a full-face respirator.[2]
-
Contain: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[6][11] DO NOT USE WATER , as some related compounds can react to liberate toxic gas.[7]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate: Wipe down the spill area and any contaminated equipment with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal work.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling process.
-
Decontamination: All glassware and equipment must be decontaminated. A triple rinse with an appropriate organic solvent (e.g., acetone or ethanol), followed by a water and detergent wash, is a common procedure. The initial rinsate must be collected as hazardous waste.
-
Waste Disposal: All materials contaminated with this compound, including gloves, absorbent materials, and contaminated clothing, are considered hazardous waste.[9]
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Never mix this waste with other waste streams.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[3][9][11]
-
By understanding the specific hazards of this compound and rigorously applying these multi-layered PPE and handling protocols, you can effectively mitigate the risks and ensure a safe environment for your critical research.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. canbipharm.com [canbipharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nj.gov [nj.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
